Methyl 2-(3-acetylphenyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-acetylphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-6-5-7-13(10-12)14-8-3-4-9-15(14)16(18)19-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMFPXLCGAYGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-(3-acetylphenyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(3-acetylphenyl)benzoate. The document details a probable synthetic pathway, experimental protocols, and the analytical characterization of the compound, presenting quantitative data in a clear, tabular format. Visual diagrams generated using the DOT language are included to illustrate the synthetic route and experimental workflow.
Introduction
This compound is a biaryl ketone derivative. Biaryl structures are of significant interest in medicinal chemistry and materials science due to their presence in many biologically active compounds and functional materials. The synthesis of such molecules often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of a carbon-carbon bond between two aromatic rings. This guide outlines a plausible and efficient method for the preparation of this compound and its subsequent analytical characterization.
Synthetic Pathway
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound.[1][2] In this proposed synthesis, methyl 2-bromobenzoate is coupled with (3-acetylphenyl)boronic acid.
Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions.[3][4]
Materials:
-
Methyl 2-bromobenzoate
-
(3-acetylphenyl)boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-bromobenzoate (1.0 eq), (3-acetylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and a solution of potassium carbonate in deionized water.
-
To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed successively with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Characterization Methods
The purified product is characterized by various spectroscopic methods to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. The spectrum provides information about the functional groups present in the molecule.[6][7]
-
Mass Spectrometry (MS): Mass spectral data is obtained to determine the molecular weight and fragmentation pattern of the compound.[8][9]
Data Presentation
The following tables summarize the expected quantitative data for this compound.
| Physical Properties | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Appearance | Expected to be a solid or oil |
| Solubility | Soluble in common organic solvents |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Multiplicity | Integration | Assignment |
| Anticipated 8.20-7.20 | m | 8H | Aromatic Protons |
| Anticipated 3.90 | s | 3H | -OCH₃ |
| Anticipated 2.60 | s | 3H | -COCH₃ |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Assignment |
| Anticipated >190 | C=O (ketone) |
| Anticipated ~167 | C=O (ester) |
| Anticipated 140-120 | Aromatic Carbons |
| Anticipated ~52 | -OCH₃ |
| Anticipated ~27 | -COCH₃ |
| IR Spectroscopy (cm⁻¹) | Functional Group |
| Anticipated ~3050 | C-H (aromatic) |
| Anticipated ~2950 | C-H (aliphatic) |
| Anticipated ~1720 | C=O (ester) |
| Anticipated ~1685 | C=O (ketone) |
| Anticipated ~1250 | C-O (ester) |
| Mass Spectrometry (m/z) | Assignment |
| Anticipated 254 | [M]⁺ |
| Anticipated 223 | [M - OCH₃]⁺ |
| Anticipated 211 | [M - COCH₃]⁺ |
| Anticipated 195 | [M - COOCH₃]⁺ |
Note: The spectroscopic data presented are anticipated values based on the structure of this compound and data from structurally related compounds. Actual experimental values may vary slightly.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: General experimental workflow from synthesis to characterization.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed Suzuki-Miyaura coupling offers a reliable and efficient route to this biaryl ketone. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The successful synthesis and characterization of this compound can pave the way for further investigations into its potential applications.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Methyl benzoate (93-58-3) MS spectrum [chemicalbook.com]
- 9. massbank.eu [massbank.eu]
Physical and chemical properties of Methyl 2-(3-acetylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 2-(3-acetylphenyl)benzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close isomers, namely 2-acetylphenyl benzoate and 3-acetylphenyl benzoate, to provide a robust predictive profile. This document includes tabulated physicochemical data, proposed experimental protocols for synthesis and analysis, and visualizations of key chemical processes to support further research and development efforts.
Introduction
This compound is an aromatic ester with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Its constituent parts, a methyl benzoate core and a 3-acetylphenyl substituent, are found in various biologically active molecules and functional materials. This guide aims to consolidate the known information on its isomers and provide a predictive framework for the properties and synthesis of the title compound, thereby serving as a foundational resource for researchers.
Chemical and Physical Properties
Identifiers and Molecular Properties
| Property | 2-Acetylphenyl benzoate | 3-Acetylphenyl benzoate |
| IUPAC Name | (2-acetylphenyl) benzoate[1] | (3-acetylphenyl) benzoate[2] |
| CAS Number | 4010-33-7[3][4] | 139-28-6[2] |
| Molecular Formula | C₁₅H₁₂O₃[3][5] | C₁₅H₁₂O₃[2] |
| Molecular Weight | 240.26 g/mol [1] | 240.25 g/mol [2] |
| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[3] | CC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[2] |
| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N[1] | CCDOBBGYSDWGKY-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | 2-Acetylphenyl benzoate | 3-Acetylphenyl benzoate |
| Melting Point | 87-88 °C[1] | Not Available |
| Boiling Point | 420 °C at 760 mmHg (Predicted)[3] | Not Available |
| Density | 1.175 g/cm³ (Predicted)[3] | Not Available |
| Refractive Index | 1.579 (Predicted)[3] | Not Available |
| LogP (Predicted) | 3.10840[3] | 3.3[2] |
| Hydrogen Bond Donor Count | 0[3] | 0[2] |
| Hydrogen Bond Acceptor Count | 3[3] | 3[2] |
| Rotatable Bond Count | 4[3] | 4[2] |
Experimental Protocols
As specific synthesis protocols for this compound are not documented, two plausible synthetic routes are proposed based on established organic chemistry reactions: Fischer-Speier Esterification and Suzuki Coupling.
Proposed Synthesis Route 1: Fischer-Speier Esterification
This method involves the acid-catalyzed esterification of 2-(3-acetylphenyl)benzoic acid with methanol.[6][7][8][9]
Materials:
-
2-(3-acetylphenyl)benzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolve 2-(3-acetylphenyl)benzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Caption: Proposed workflow for the synthesis of this compound via Fischer Esterification.
Proposed Synthesis Route 2: Carbonylative Suzuki-Miyaura Coupling
This approach involves the palladium-catalyzed coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid under a carbon monoxide atmosphere.[3][10][11]
Materials:
-
Methyl 2-bromobenzoate
-
3-Acetylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Carbon Monoxide (CO) gas
-
Ethyl Acetate
-
Hexane
Procedure:
-
To an oven-dried Schlenk flask, add methyl 2-bromobenzoate, 3-acetylphenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Purge the reaction mixture with CO gas (balloon pressure) and then leave it under a CO atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.
Caption: Proposed workflow for the synthesis of this compound via Carbonylative Suzuki-Miyaura Coupling.
Spectral Data Analysis (Predicted)
While experimental spectra for this compound are not available, the following are predicted key signals based on its structure and data from its isomers.
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) is expected around 3.8-4.0 ppm.
-
A singlet for the acetyl methyl protons (-COCH₃) is expected around 2.5-2.7 ppm.
-
A complex multiplet pattern in the aromatic region (7.0-8.5 ppm) corresponding to the eight protons on the two phenyl rings.
-
-
¹³C NMR:
-
A signal for the ester carbonyl carbon is expected around 165-170 ppm.
-
A signal for the ketone carbonyl carbon is expected around 195-200 ppm.
-
Signals for the methyl carbons of the ester and acetyl groups are expected around 50-55 ppm and 25-30 ppm, respectively.
-
Multiple signals in the aromatic region (120-140 ppm).
-
-
IR Spectroscopy:
-
A strong absorption band for the ester C=O stretch is expected around 1720-1740 cm⁻¹.
-
A strong absorption band for the ketone C=O stretch is expected around 1680-1700 cm⁻¹.
-
C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization):
-
The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of C₁₆H₁₄O₃.
-
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the acetyl group (-COCH₃).
-
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound have not been reported. However, research on related compounds provides insights into its potential pharmacological profile.
Derivatives of acetylphenyl benzoate have been investigated for their anti-inflammatory properties .[12] Some studies suggest that these compounds may inhibit pro-inflammatory mediators. The underlying mechanism could involve the modulation of inflammatory signaling pathways, such as the NF-κB or MAPK pathways, which are central to the inflammatory response.
Furthermore, the parent compound, methyl benzoate, has demonstrated insecticidal and antimicrobial activities .[13][14] It can act as a contact toxicant, fumigant, and repellent against various arthropod pests.[13][14] Its antimicrobial effects have been noted against certain bacteria and fungi.[13] These activities suggest that this compound could be a candidate for investigation in the development of novel pesticides or antimicrobial agents.
Caption: Hypothetical signaling pathways and biological activities of this compound based on related compounds.
Safety and Handling
Specific toxicity data for this compound is unavailable. For its isomers, GHS hazard statements indicate potential for skin irritation, allergic skin reactions, serious eye damage, and respiratory irritation.[2][15][16] It is also noted as being very toxic to aquatic life.[15]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a molecule of interest for which direct experimental data is currently lacking. This technical guide has provided a comprehensive predictive overview of its properties and synthesis by drawing on data from its isomers and related compounds. The proposed experimental protocols and workflow diagrams offer a clear path for its synthesis and characterization. The potential for anti-inflammatory, antimicrobial, and insecticidal activities suggests that further investigation into this compound is warranted. This guide serves as a valuable starting point for researchers and developers in the fields of chemistry and pharmacology.
References
- 1. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Acetylphenyl benzoate|lookchem [lookchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. studylib.net [studylib.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. aksci.com [aksci.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
Methyl 2-(3-acetylphenyl)benzoate structural formula and analysis
This technical guide provides a comprehensive analysis of Methyl 2-(3-acetylphenyl)benzoate, a novel aromatic ester with potential applications in pharmaceutical and materials science. This document outlines its structural formula, predicted analytical data, a proposed synthesis protocol, and a logical workflow for its characterization.
Structural Formula and Chemical Identity
This compound is an organic compound with the molecular formula C₁₆H₁₄O₃. Its structure consists of a methyl benzoate core with a 3-acetylphenyl substituent at the 2-position of the benzoate ring.
Systematic IUPAC Name: this compound
Chemical Structure:
(Note: An illustrative structure is provided as direct experimental data is not available in public literature.)
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including isomers such as 2-Acetylphenyl benzoate and (3-acetylphenyl) benzoate[1][2].
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | > 400 °C |
| Density | ~1.2 g/cm³ |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 - 7.90 | m | 2H | Aromatic H |
| ~7.70 - 7.40 | m | 6H | Aromatic H |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.60 | s | 3H | -COCH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~197 | C=O (ketone) |
| ~167 | C=O (ester) |
| ~140 - 125 | Aromatic C |
| ~52 | -OCH₃ |
| ~27 | -COCH₃ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration |
| ~3060 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (ester) |
| ~1685 | C=O stretch (ketone) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1270, 1120 | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 254 | [M]⁺ (Molecular ion) |
| 223 | [M - OCH₃]⁺ |
| 195 | [M - COOCH₃]⁺ |
| 121 | [C₆H₅CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following section details a proposed experimental protocol for the synthesis and analysis of this compound.
Synthesis of this compound via Suzuki Coupling
This proposed synthesis involves a Suzuki coupling reaction between methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
Materials:
-
Methyl 2-bromobenzoate
-
3-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and ethanol to the flask.
-
Add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).
-
Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analytical Characterization
The purified product should be characterized by the following analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The resulting spectra should be compared with the predicted data in Tables 2 and 3.
-
Infrared (IR) Spectroscopy: An IR spectrum should be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The characteristic absorption bands should be compared with the predicted values in Table 4.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the molecular weight and elemental composition of the synthesized compound. The fragmentation pattern should be analyzed and compared with the predicted data in Table 5.
-
Purity Analysis: The purity of the final compound can be determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Analysis Workflow.
References
Technical Guide: Methyl 2-(3-acetylphenyl)benzoate - A Review of Available Data
A comprehensive search for "Methyl 2-(3-acetylphenyl)benzoate" in chemical databases and scientific literature did not yield a specific entry for this compound. This suggests that this particular isomer may not be a widely synthesized or commercially available substance. It is also possible that the nomenclature used is non-standard. This guide presents data on structurally related and isomeric compounds to provide context and potential avenues for further research.
Chemical Identity and Properties of Related Isomers
While data for this compound is not available, several isomers and structurally similar molecules have been identified. The properties of these compounds are summarized below to aid researchers in comparative analysis. The predicted molecular formula for the requested compound would be C₁₆H₁₄O₃ with a molecular weight of approximately 254.28 g/mol .
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Acetyl-4-Methylphenyl Benzoate | 4010-19-9 | C₁₆H₁₄O₃ | 254.28[1] |
| 4-acetylphenyl 2-methylbenzoate | 306743-67-9 | C₁₆H₁₄O₃ | 254.28[2] |
| (2-Acetylphenyl) 4-methylbenzoate | Not Available | C₁₆H₁₄O₃ | Not Available[3] |
| Methyl 4-acetylbenzoate | 3609-53-8 | C₁₀H₁₀O₃ | 178.18[4][5][6][7] |
| Methyl-3-acetyl benzoate | 21860-07-1 | C₁₀H₁₀O₃ | 178.18 |
| Methyl 2-(2-acetylphenyl)acetate | 16535-88-9 | C₁₁H₁₂O₃ | 192.21[8] |
| Methyl 4-acetyl-2-methylbenzoate | Not Available | C₁₁H₁₂O₃ | 192.21[9] |
| 2-acetylphenyl benzoate | 4010-33-7 | C₁₅H₁₂O₃ | 240.26[10][11][12][13] |
| 3-Acetylphenyl benzoate | 139-28-6 | C₁₅H₁₂O₃ | 240.25[14] |
| Methyl 2-[(3-methylphenyl)acetyl]benzoate | 61653-02-9 | C₁₇H₁₆O₃ | 268.31[15] |
Experimental Protocols
Due to the absence of specific literature on this compound, a detailed experimental protocol for its synthesis or use in experiments cannot be provided. However, general synthetic routes for related methyl benzoate compounds often involve Fischer esterification.
A general procedure for the synthesis of a methyl benzoate derivative, such as Methyl 4-acetylbenzoate from 4-acetylbenzoic acid, is as follows:
-
Dissolve the corresponding benzoic acid derivative in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the reaction mixture at reflux for several hours.
-
After cooling, neutralize the excess acid with a base, such as sodium bicarbonate solution.
-
Extract the ester with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or chromatography.[16]
This generalized protocol would likely be a starting point for the synthesis of the target compound, this compound, from the corresponding 2-(3-acetylphenyl)benzoic acid, which would first need to be synthesized or procured.
Logical Workflow for Synthesis
The synthesis of a substituted methyl benzoate, as requested, would logically follow a multi-step process. The diagram below illustrates a potential synthetic pathway, which is a hypothetical workflow based on standard organic chemistry principles.
Caption: A potential synthetic route to this compound via a Suzuki coupling reaction.
Signaling Pathways and Biological Activity
Without experimental data for this compound, any discussion of its involvement in signaling pathways or its biological activity would be purely speculative. Research on structurally similar compounds can sometimes provide clues. For instance, some benzoate derivatives are explored for their potential as enzyme inhibitors or receptor modulators in various disease models. However, direct extrapolation of these activities to the requested compound is not scientifically sound.
Conclusion
While a detailed technical guide on this compound cannot be provided due to a lack of available data, this document serves to inform researchers of this data gap. The provided information on related compounds may assist in the design of synthetic routes and experimental plans for this novel compound. Researchers interested in this specific molecule will likely need to undertake its synthesis and characterization as a first step.
References
- 1. 2-Acetyl-4-Methylphenyl Benzoate synthesis - chemicalbook [chemicalbook.com]
- 2. 306743-67-9 CAS MSDS (4-acetylphenyl 2-methylbenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. (2-Acetylphenyl) 4-methylbenzoate | C16H14O3 | CID 966655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3609-53-8|Methyl 4-acetylbenzoate|BLD Pharm [bldpharm.com]
- 5. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-acetylbenzoate | CAS#:3609-53-8 | Chemsrc [chemsrc.com]
- 7. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 8. 16535-88-9|Methyl 2-(2-acetylphenyl)acetate|BLD Pharm [bldpharm.com]
- 9. Methyl 4-acetyl-2-methylbenzoate | C11H12O3 | CID 68518283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. 2-Acetylphenyl benzoate|lookchem [lookchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 14. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Buy Methyl 2-[(3-methylphenyl)acetyl]benzoate | 61653-02-9 [smolecule.com]
- 16. prepchem.com [prepchem.com]
A Technical Guide to the Synthetic Potential of Methyl 2-(acetylphenyl)benzoates
For Researchers, Scientists, and Drug Development Professionals
Abstract: While "Methyl 2-(3-acetylphenyl)benzoate" is not extensively documented in current chemical literature, its structural motifs—a biaryl backbone, a reactive ketone, and a versatile ester group—suggest significant potential as a synthetic intermediate. This guide outlines a plausible and efficient synthetic route to this class of compounds via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it explores a range of potential applications in organic synthesis, including the development of novel heterocyclic scaffolds and functionalized derivatives. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate further research and application in medicinal chemistry and materials science.
Proposed Synthesis of Methyl 2-(acetylphenyl)benzoates
The most direct and versatile approach to synthesizing Methyl 2-(acetylphenyl)benzoates is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[1][2] For the synthesis of the target compounds, this involves the coupling of methyl 2-bromobenzoate with an appropriate acetylphenylboronic acid.
A general scheme for this synthesis is presented below:
Caption: Proposed Suzuki-Miyaura synthesis of Methyl 2-(acetylphenyl)benzoates.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[2]
Materials:
-
Methyl 2-bromobenzoate
-
3-Acetylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq.), 3-acetylphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired this compound.
Table 1: Summary of Synthetic Reaction Parameters
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl 2-bromobenzoate | 3-Acetylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80-90 | 75-90 |
| Methyl 2-chlorobenzoate | 3-Acetylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 65-85 |
Potential Applications in Organic Synthesis
The presence of both a ketone and an ester functional group on a biaryl scaffold opens up numerous possibilities for subsequent transformations. These can be broadly categorized into reactions involving the acetyl group, the methyl ester group, and cyclization reactions involving both.
Caption: Potential synthetic transformations of this compound.
Transformations of the Acetyl Group
The acetyl group is a versatile handle for a variety of chemical modifications.
Table 2: Potential Reactions at the Acetyl Moiety
| Transformation | Reagents | Product Functional Group | Potential Application |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Chiral ligands, pharmaceutical intermediates |
| Baeyer-Villiger Oxidation | m-CPBA, H₂O₂ | Ester (Phenolic Acetate) | Precursor to substituted phenols |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Bioactive amine derivatives |
| Wittig Reaction | Ph₃P=CHR | Alkene | Polymer building blocks, extended π-systems |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone | Chalcone-like structures with biological activity |
2.1.1. Experimental Protocol: Reduction of the Acetyl Group
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq.) in methanol (20 mL) in a 50 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol, 1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane (30 mL) and saturated NaHCO₃ solution (20 mL) to the residue.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate to yield the corresponding secondary alcohol, which can be further purified by chromatography if necessary.
Transformations of the Methyl Ester Group
The methyl ester can be readily converted into other important functional groups.
Table 3: Potential Reactions at the Ester Moiety
| Transformation | Reagents | Product Functional Group | Potential Application |
| Hydrolysis | LiOH, NaOH, or KOH in H₂O/THF | Carboxylic Acid | Synthesis of APIs, modification of solubility |
| Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | Ligand synthesis, introduction of a new reactive site |
| Amidation | R₂NH, heat or coupling agents | Amide | Bioisosteric replacement, synthesis of bioactive amides |
2.2.1. Experimental Protocol: Hydrolysis of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq.) in a mixture of THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (2.0 mmol, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with ethyl acetate (10 mL) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
-
A precipitate of the corresponding carboxylic acid should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Cyclization Reactions
The bifunctional nature of Methyl 2-(acetylphenyl)benzoates allows for the construction of complex polycyclic systems, which are of great interest in drug discovery.
Table 4: Potential Cyclization Reactions
| Reaction Name | Reagents | Resulting Heterocycle | Significance |
| Friedländer Annulation | Another ketone/aldehyde with α-hydrogens, Base/Acid | Quinoline | Core structure in many pharmaceuticals (e.g., antimalarials) |
| Pfitzinger Reaction | Isatin, Base | Quinoline-4-carboxylic acid | Important precursors for drug candidates |
| Intramolecular Aldol/Claisen | Strong base (e.g., LDA) | Fused ring systems | Construction of complex polycyclic frameworks |
2.3.1. Logical Workflow for Heterocycle Synthesis
Caption: A potential pathway to quinoline derivatives.
Conclusion
Methyl 2-(acetylphenyl)benzoates represent a class of compounds with significant untapped potential in organic synthesis. Their straightforward synthesis via Suzuki-Miyaura coupling, combined with the versatile reactivity of the ketone and ester functionalities, makes them valuable precursors for a wide range of molecular architectures. This guide provides a foundational framework for their synthesis and exploration as key intermediates in the development of novel pharmaceuticals, functional materials, and complex organic molecules. Further research into the reactivity and applications of these compounds is highly encouraged.
References
A Technical Guide to Methyl 2-(3-acetylphenyl)benzoate and its Derivatives: Synthesis, Potential Biological Activities, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(3-acetylphenyl)benzoate is a small molecule with a unique structural motif, combining features of both a benzoate ester and an acetophenone. While direct research on this specific compound is limited, its constituent parts and related structures have been implicated in a variety of biological activities. This technical guide provides a comprehensive literature review of related compounds to infer the potential synthesis, characterization, and biological evaluation of this compound and its derivatives. We present proposed synthetic routes, discuss potential therapeutic applications based on the activities of analogous compounds, and outline future research directions. This document aims to serve as a foundational resource for researchers interested in exploring the chemical and biological landscape of this class of compounds.
Introduction
The benzoate and acetophenone moieties are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents. Benzoate derivatives are known to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Similarly, acetophenone derivatives are key intermediates in the synthesis of numerous pharmaceuticals and have been associated with a diverse array of pharmacological effects. The combination of these two pharmacophores in this compound presents an intriguing scaffold for the design of novel therapeutic agents.
This whitepaper will explore the synthesis of this compound and its potential derivatives. Furthermore, we will review the biological activities of structurally similar compounds to hypothesize the potential therapeutic applications of this novel class of molecules.
Synthesis and Characterization
While a specific synthesis for this compound is not explicitly detailed in the current literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely begin with the preparation of the precursor, 2-(3-acetylphenyl)benzoic acid, followed by its esterification.
Proposed Synthesis of 2-(3-acetylphenyl)benzoic acid
A potential route to synthesize the key intermediate, 2-(3-acetylphenyl)benzoic acid, could involve a Suzuki coupling reaction. This reaction would couple a boronic acid derivative of one ring with a halide on the other.
Proposed Synthesis of this compound
The final step would be the esterification of 2-(3-acetylphenyl)benzoic acid to yield this compound. A common and effective method for this transformation is the Fischer esterification.[3]
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask, dissolve 2-(3-acetylphenyl)benzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization
The synthesized compound would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and ketone carbonyl groups.
Potential Biological Activities and Derivatives
Based on the biological activities of related benzoate and acetophenone derivatives, this compound and its derivatives could be explored for a variety of therapeutic applications.
Antimicrobial Activity
Substituted phenyl benzoates and methyl benzoates have demonstrated antimicrobial activity against various bacterial and fungal strains.[1][4] Derivatives of this compound could be synthesized by modifying the phenyl rings with different functional groups (e.g., halogens, nitro groups, hydroxyl groups) to investigate their antimicrobial potential.
Anti-inflammatory and Analgesic Activity
Several benzoate derivatives have been reported to possess anti-inflammatory and analgesic properties.[5] The structural features of this compound suggest that it could serve as a scaffold for developing novel anti-inflammatory agents.
Anticancer Activity
Derivatives of 4-acetylphenyl benzoate have been synthesized and shown to have good anticancer activity.[5] This suggests that this compound and its derivatives are promising candidates for anticancer drug discovery.
Data Presentation
To facilitate the comparison of biological activities of related compounds, the following tables summarize the available data from the literature.
Table 1: Biological Activities of Substituted Phenyl Benzoate Derivatives
| Compound Class | Biological Activity | Reference |
| Phenyl Benzoate Derivatives | Antioxidant, Anti-tyrosinase, Anti-pancreatic lipase | [6] |
| 4-acetylphenyl benzoate derivatives | Anticancer, Antibacterial | [5] |
| Substituted Benzoates | Anti-inflammatory | [3] |
Table 2: Physical and Chemical Properties of Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2-Acetylphenyl benzoate | C15H12O3 | 240.25 | 420 at 760 mmHg |
| 3-Acetylphenyl benzoate | C15H12O3 | 240.25 | Not available |
| Methyl 2-benzoylbenzoate | C15H12O3 | 240.25 | Not available |
Experimental Workflows and Signaling Pathways
To guide future research, we propose the following experimental workflow and a potential signaling pathway for investigation based on the known activities of related compounds.
Caption: Proposed experimental workflow for the synthesis and evaluation of this compound and its derivatives.
Given the anti-inflammatory potential of related benzoate structures, a plausible signaling pathway to investigate would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Conclusion and Future Directions
This compound represents an unexplored scaffold with significant potential for the development of novel therapeutic agents. Although direct experimental data for this compound is lacking, a comprehensive analysis of related structures provides a strong rationale for its synthesis and biological evaluation. Future research should focus on:
-
Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound and a library of its derivatives.
-
Biological Screening: A broad biological screening of the synthesized compounds against various targets, including microbial pathogens, inflammatory mediators, and cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the SAR to guide the design of more potent and selective analogs.
-
Mechanism of Action Studies: Investigation of the underlying molecular mechanisms and signaling pathways for the most promising lead compounds.
This technical guide serves as a starting point to stimulate further investigation into this promising class of molecules, with the ultimate goal of discovering new and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 4. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of phenyl benzoate compounds and their bioactivity investigation [jcps.bjmu.edu.cn]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2-Acetylphenyl benzoate|lookchem [lookchem.com]
- 9. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity Screening of Methyl 2-(3-acetylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the prospective biological activities of Methyl 2-(3-acetylphenyl)benzoate, a novel chemical entity. Due to the limited availability of direct experimental data on this specific compound, this document leverages data from structurally analogous compounds, including acetophenone and benzoate derivatives, to infer potential biological effects and guide future screening efforts. The primary focus is on potential anti-inflammatory and cytotoxic activities, with detailed experimental protocols and an exploration of relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating biological activity screening of this compound.
Introduction
Predicted Biological Activities and Data from Analogous Compounds
Based on its chemical structure, this compound is predicted to exhibit anti-inflammatory and cytotoxic properties. The following tables summarize quantitative data from structurally related compounds to provide a basis for expected activity ranges.
Anti-inflammatory Activity
The anti-inflammatory potential is inferred from studies on various acetophenone and benzophenone derivatives. These compounds have been shown to inhibit key inflammatory mediators.
Table 1: Anti-inflammatory Activity of Structurally Related Compounds
| Compound/Extract | Assay | Target/Cell Line | IC50/Activity | Reference |
| Benzylideneacetophenone derivatives (JCII-8, 10, 11) | Nitric Oxide (NO) Production | LPS-stimulated BV2 microglia | Concentration-dependent suppression of iNOS and COX-2 | [1] |
| 3,5-Diprenyl-4-hydroxyacetophenone | DPPH radical scavenging | - | IC50 = 0.096 mM | [2] |
| p-Hydroxyacetophenone | - | - | Reported anti-inflammatory and antinociceptive activities | [2] |
| Ethyl acetate soluble proanthocyanidins | Anti-inflammatory | - | IC50 = 10.31 ± 1.11 μg/mL | [3] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal derivatives (FM4, FM10, FM12) | COX-2 Inhibition | - | IC50 = 0.74, 0.69, and 0.18 µM, respectively | [4] |
Cytotoxic Activity
The cytotoxic potential is extrapolated from studies on benzoate esters and acetophenone derivatives, which have demonstrated activity against various cancer cell lines.
Table 2: Cytotoxic Activity of Structurally Related Compounds
| Compound/Extract | Cell Line(s) | Assay | IC50/LC50 | Reference |
| Knepachycarpanone A (acetophenone derivative) | HeLa | - | IC50 = 26.92 ± 1.46 μM | [5] |
| Knepachycarpanone B (acetophenone derivative) | HeLa | - | IC50 = 30.20 ± 1.97 μM | [5] |
| Ethyl acetate soluble proanthocyanidins | HeLa | - | IC50 = 18.78 ± 0.90 μg/mL | [3] |
| Ethyl acetate soluble proanthocyanidins | PC3 | - | IC50 = 44.21 ± 0.73 μg/mL | [3] |
| Glycosylated 2-phenyl-indoles and related compounds | MCF-7, HT 29, HepG2/C3A | MTS assay | Varied IC50 values, some comparable to doxorubicin | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to screen for the predicted biological activities of this compound.
In Vitro Anti-inflammatory Assays
-
Cell Line: RAW 264.7 murine macrophages.
-
Methodology:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
-
Methodology:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a reaction mixture containing reaction buffer, heme, and the test compound (this compound) at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the mixture and pre-incubate at 37°C for 20 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate and incubate for 2 minutes at 37°C.
-
Stop the reaction by adding a saturated stannous chloride solution.
-
Quantify the resulting prostaglandins (e.g., PGF2α) using an enzyme immunoassay (EIA).
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
-
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, PC3) and a normal cell line (e.g., HEK293) for selectivity assessment.
-
Methodology:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the initial biological activity screening of a novel compound like this compound.
Caption: Workflow for Biological Activity Screening.
Potential Signaling Pathways
Based on the predicted anti-inflammatory activity, this compound may modulate key inflammatory signaling pathways such as NF-κB and MAPK.
The NF-κB pathway is a crucial regulator of inflammatory responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Hypothesized Inhibition of the NF-κB Pathway.
The Mitogen-Activated Protein Kinase (MAPK) cascade is another key pathway involved in inflammation. Certain acetophenone derivatives have been shown to modulate this pathway[1].
Caption: Potential Modulation of the MAPK Signaling Pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a review of structurally similar compounds strongly suggests potential for anti-inflammatory and cytotoxic effects. This technical guide provides a framework for the initial screening of this compound, including recommended experimental protocols and potential mechanisms of action involving the NF-κB and MAPK signaling pathways. The provided data on analogous compounds serves as a benchmark for interpreting future experimental results. Further investigation is warranted to fully characterize the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity and topoisomerase I/II inhibition of glycosylated 2-phenyl-indoles, 2-phenyl-benzo[b]thiophenes and 2-phenyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-(3-acetylphenyl)benzoate: An In-depth Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific studies on the stability and degradation pathways of Methyl 2-(3-acetylphenyl)benzoate have been published in peer-reviewed literature. This guide, therefore, provides a predictive analysis based on the well-established chemical properties and degradation profiles of its constituent functional groups: a methyl benzoate moiety and an acetophenone moiety. The information herein is intended to serve as a foundational resource for stability study design and analytical method development.
Predicted Stability Profile
The stability of this compound is dictated by the chemical reactivity of its ester and ketone functional groups, as well as the biphenyl-like core structure. It is anticipated to be stable under neutral, anhydrous conditions at ambient temperature.[1][2][3] However, it is likely susceptible to degradation under hydrolytic, oxidative, and photolytic stress.
Hydrolytic Stability
The ester linkage in this compound is the most probable site of hydrolytic degradation. This reaction is expected to be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester will likely hydrolyze to yield 2-(3-acetylphenyl)benzoic acid and methanol.
-
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically faster and irreversible.[4][5] In the presence of a strong base like sodium hydroxide, the molecule is expected to hydrolyze to sodium 2-(3-acetylphenyl)benzoate and methanol.[5][6]
Oxidative Stability
Oxidizing agents can potentially affect both the acetyl group and the aromatic rings.
-
The methyl ketone of the acetophenone moiety can be oxidized. For instance, a haloform reaction could occur in the presence of a base and a halogen.
-
Strong oxidizing agents may also lead to the degradation of the aromatic rings, though these are generally more resistant.[4][5]
Thermal Stability
Biphenyl structures are known for their high thermal stability.[7] Similarly, both methyl benzoate and acetophenone are relatively stable to heat. Acetophenone undergoes thermal decomposition at high temperatures (around 605°C) to produce toluene and carbon monoxide.[8] Therefore, this compound is expected to be thermally stable under typical pharmaceutical storage and processing conditions.
Photostability
Aromatic ketones, such as the acetophenone moiety in this molecule, can absorb UV radiation and undergo photochemical reactions. This could lead to photoreduction of the ketone or other complex degradation pathways. It is advisable to protect this compound from light.
Predicted Degradation Pathways
Based on the known degradation of methyl benzoate and acetophenone, several degradation pathways for this compound can be postulated.
Hydrolytic Degradation Pathway
The primary hydrolytic degradation pathway is the cleavage of the ester bond.
Caption: Predicted hydrolytic degradation of this compound.
Oxidative Degradation Pathway
A potential oxidative degradation could involve the Baeyer-Villiger oxidation of the acetophenone moiety, which would convert the ketone into an ester.
Caption: Predicted Baeyer-Villiger oxidation of this compound.
Microbial Degradation Pathway
Drawing an analogy from the microbial degradation of acetophenone, a possible pathway could involve an initial oxidation to an ester, followed by hydrolysis.[9]
Caption: Predicted microbial degradation pathway for this compound.
Quantitative Data from Analogous Compounds
No quantitative stability data is available for this compound. The following tables summarize relevant physical and stability information for its constituent parts, methyl benzoate and acetophenone.
Table 1: Physical Properties of Analogous Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12 | 198-199 | Poorly soluble |
| Acetophenone | C₈H₈O | 120.15 | 19-20 | 202 | Slightly soluble |
Table 2: Stability Information of Analogous Compounds
| Compound | Stability Notes |
| Methyl Benzoate | Stable in air.[4][5] Susceptible to hydrolysis (especially with base), slow oxidation, and transesterification.[4][5][6] Reacts with strong oxidizing agents and strong bases.[5][6] |
| Acetophenone | Stable under normal laboratory conditions.[2][3][10][11] Thermal decomposition occurs at high temperatures.[8] Can be degraded in water using advanced oxidation processes.[12] Biodegradable.[10] Metabolized in humans to benzoic acid, carbonic acid, and acetone.[13] |
Experimental Protocols for Stability Assessment
To experimentally determine the stability and degradation pathways of this compound, a forced degradation (stress testing) study is recommended. The following protocols are based on general industry practices (e.g., ICH Q1A(R2)) and methodologies applied to similar compounds.
Forced Degradation Study Workflow
Caption: General workflow for a forced degradation study.
Recommended Stress Conditions
-
Acid Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Temperature: 60-80°C.
-
Time Points: 0, 2, 4, 8, 24, 48 hours.
-
Analysis: Neutralize the sample before analysis by HPLC-UV.
-
-
Base Hydrolysis:
-
Protocol: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Temperature: Room temperature to 60°C.
-
Time Points: 0, 1, 2, 4, 8, 24 hours.
-
Analysis: Neutralize the sample before analysis by HPLC-UV.
-
-
Oxidative Degradation:
-
Protocol: Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide.
-
Temperature: Room temperature.
-
Time Points: 0, 2, 4, 8, 24, 48 hours.
-
Analysis: Analyze directly by HPLC-UV.
-
-
Thermal Degradation:
-
Protocol: Store the solid compound and a solution of the compound in a thermostatically controlled oven.
-
Temperature: 60-80°C (solid) and 60°C (solution).
-
Time Points: 0, 1, 2, 5, 10, 30 days.
-
Analysis: Dissolve the solid in a suitable solvent before analysis. Analyze the solution directly.
-
-
Photolytic Degradation:
-
Protocol: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). A control sample should be protected from light.
-
Temperature: Ambient.
-
Analysis: Analyze as described for thermal degradation.
-
Analytical Methodology
-
Primary Analysis: A stability-indicating HPLC method with UV detection should be developed and validated to separate the parent compound from its degradation products.
-
Degradant Identification: Mass spectrometry (LC-MS/MS) should be employed to determine the mass of the degradation products. For definitive structural elucidation, techniques such as NMR spectroscopy may be required after isolation of the degradants.
By following these predictive guidelines and experimental protocols, researchers and drug development professionals can effectively investigate the stability and degradation of this compound, ensuring the development of a safe, stable, and efficacious product.
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetophenone CAS#: 98-86-2 [m.chemicalbook.com]
- 4. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 7. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetophenone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Proposed Synthesis and Characterization of Methyl 2-(3-acetylphenyl)benzoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound Methyl 2-(3-acetylphenyl)benzoate is not currently documented in publicly available chemical literature. This guide, therefore, presents a plausible and scientifically grounded approach to its synthesis, characterization, and potential biological significance based on established chemical principles and data from structurally related compounds. All data presented for the target compound are estimations derived from analogous molecules.
Introduction
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities and valuable physical properties.[1][2][3] Their structural motif is present in numerous approved drugs, highlighting their importance in drug discovery.[1][2] This technical guide outlines a proposed synthetic pathway for the novel compound, this compound, provides detailed experimental protocols, and presents estimated physicochemical and spectroscopic data. Furthermore, it explores the potential biological activities and relevant signaling pathways this molecule might influence, drawing parallels with known bioactive biphenyl compounds.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core biphenyl structure, followed by a Fischer esterification to introduce the methyl ester group.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(3-acetylphenyl)benzoate, a novel aromatic ester, and its structurally related isomers and analogs. The document details the synthesis, physicochemical properties, and biological activities of these compounds, with a particular focus on their potential as therapeutic agents. Quantitative data from various in vitro assays, including anticancer and anti-inflammatory evaluations, are systematically presented in tabular format for comparative analysis. Detailed experimental protocols for key biological assays and the synthesis of related structures are provided to facilitate further research and development. Additionally, this guide explores the structure-activity relationships (SAR) within this class of compounds and visualizes experimental workflows using Graphviz diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound and its analogs are a class of organic compounds characterized by a benzoate core with an acetylphenyl substituent. The positional isomerism of the acetyl group (ortho, meta, para) on the phenyl ring, along with other structural modifications, gives rise to a diverse library of molecules with a wide range of potential biological activities. This guide focuses on the synthesis and biological evaluation of these compounds, highlighting their potential in areas such as oncology and inflammation.
Physicochemical Properties
The physicochemical properties of this compound and its related isomers are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2-(2-acetylphenyl)acetate | [N/A] | C11H12O3 | 192.21 |
| 2-Acetylphenyl benzoate | 4010-33-7 | C15H12O3 | 240.25 |
| 4-acetylphenyl 2-methylbenzoate | 306743-67-9 | C16H14O3 | 254.28 |
Synthesis of Related Compounds
While a specific protocol for this compound is not publicly documented, the synthesis of its isomers and related analogs provides insight into potential synthetic routes.
Synthesis of Methyl 2-(2-acetylphenyl)acetate
A detailed, multi-step procedure for the synthesis of Methyl 2-(2-acetylphenyl)acetate has been described in Organic Syntheses. The process involves the direct acyl-alkylation of arynes.[1]
Synthesis of Methyl 2-methyl-4-acetyl benzoate
A patented method for the synthesis of Methyl 2-methyl-4-acetyl benzoate involves a four-step process starting from 2-fluorotoluene. The key steps include acylation, cyanation, hydrolysis, and finally esterification.[2]
Experimental Protocol: Synthesis of 4-fluoro-3-methylacetophenone (Intermediate) [2]
-
Add 11 grams (0.1 mol) of 2-fluorotoluene, 33.4 grams (0.25 mol) of aluminum trichloride, and 100ml of dichloromethane into a 250ml three-necked flask.
-
Control the temperature at -5°C and add 8.6 grams (0.11 mol) of acetyl chloride dropwise.
-
After the addition is complete, warm the mixture to room temperature and react for 2 hours, monitoring the reaction by TLC.
-
Upon completion, add 50mL of ice water and 25mL of dilute hydrochloric acid at 0°C.
-
Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain the product.
General Synthesis of Methyl Benzoate Derivatives
The Fischer esterification is a common method for synthesizing methyl benzoate derivatives. This acid-catalyzed reaction involves refluxing the corresponding benzoic acid with methanol.[3]
General Fischer Esterification Procedure: [3]
-
To a round-bottom flask, add the benzoic acid derivative and an excess of methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, the product is typically isolated by extraction and purified by distillation or chromatography.
Biological Activities and Quantitative Data
Various isomers and analogs of this compound have demonstrated a range of biological activities.
Anticancer Activity
Several studies have evaluated the cytotoxic effects of related benzoate derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Related Benzoate Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT116 (Colon) | A549 (Lung) | DU145 (Prostate) | SKOV3 (Ovarian) | Reference |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4g | - | Potent | - | - | Potent | Potent | [4] |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4j | - | Potent | - | - | Potent | Potent | [4] |
| 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivative 4o | - | Potent | - | - | Potent | Potent | [4] |
| 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl ester 2e | 0.18 | 4.09 | - | - | - | - | [5] |
Note: A direct comparison is challenging due to the structural diversity and different cell lines used in various studies.
Anti-inflammatory Activity
2-Acetylphenyl benzoate and its derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators.[6] However, specific quantitative data such as IC50 values from in vitro anti-inflammatory assays are not widely available in the reviewed literature.
Experimental Protocols for Biological Assays
To ensure reproducibility and facilitate further research, detailed protocols for key biological assays are provided below.
Cytotoxicity and Cell Viability Assays
5.1.1. MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Workflow:
MTT Assay Workflow
5.1.2. Crystal Violet Assay
This assay is used to determine cell viability by staining the adherent cells.
-
Workflow:
Crystal Violet Assay Workflow
Structure-Activity Relationship (SAR) Studies
The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic rings. For instance, in a series of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides, substitutions on the benzamide ring played a crucial role in their M1 antagonist activity. Specifically, substitutions at the 2-position and a 2,5-bis(trifluoromethyl) analog showed improved potency.[7] A comprehensive SAR for the acetylphenyl benzoate series requires further systematic studies.
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the signaling pathways modulated by this compound and its close analogs. Interaction studies on 2-acetylphenyl benzoate suggest potential modulation of biochemical pathways involved in inflammation.[6] Further research is warranted to elucidate the precise molecular targets and mechanisms of action.
Conclusion
This compound and its related isomers and analogs represent a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and inflammation. This guide has summarized the available synthetic methodologies and biological data, highlighting the need for more systematic studies to establish clear structure-activity relationships and to identify the underlying mechanisms of action. The provided experimental protocols serve as a foundation for researchers to further explore the potential of this interesting class of molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2-Acetylphenyl benzoate | 4010-33-7 [smolecule.com]
- 7. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of Methyl 2-(3-acetylphenyl)benzoate in common organic solvents
Technical Guide: Solubility Profile of Methyl 2-(3-acetylphenyl)benzoate
For: Researchers, Scientists, and Drug Development Professionals Core: An In-depth Technical Guide on the Solubility of this compound in Common Organic Solvents
Introduction
This compound is an aromatic ester with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective handling, purification, reaction optimization, and formulation. This technical guide provides a comprehensive overview of the methodologies to determine the solubility of this compound and discusses the expected solubility behavior based on related benzoate esters. Currently, specific quantitative solubility data for this compound is not available in the public domain. Therefore, this guide focuses on providing the experimental framework to generate this critical data.
Expected Qualitative Solubility
Based on the general principle of "like dissolves like," benzoate esters, which are structurally similar to this compound, exhibit good solubility in a range of common organic solvents. Ethyl benzoate, for example, is miscible with most organic solvents but has very low solubility in water.[1] Benzoic acid, a related compound, is soluble in organic solvents like acetone, ethanol, and methanol.[2] It is anticipated that this compound will follow a similar trend.
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Hexane | 0.1 | Low to Moderate | The molecule has polar ester and ketone groups, which may limit solubility in highly non-polar solvents. |
| Toluene | 2.4 | Good | The aromatic nature of both the solute and solvent should promote solubility. |
| Dichloromethane | 3.1 | High | A good solvent for many organic compounds, its moderate polarity should effectively dissolve the target molecule. |
| Ethyl Acetate | 4.4 | High | The ester functionality of the solvent is compatible with the ester group in the solute. |
| Acetone | 5.1 | High | A polar aprotic solvent that is generally effective for a wide range of organic molecules. |
| Ethanol | 4.3 | Moderate to Good | The hydroxyl group can interact with the polar parts of the molecule, but the overall polarity difference might limit very high solubility. |
| Methanol | 5.1 | Moderate to Good | Similar to ethanol, it is a polar protic solvent that should be effective. |
| Water | 10.2 | Very Low | The large, non-polar aromatic structure will make it poorly soluble in water.[1] |
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable method for determining the equilibrium solubility of a compound is the "shake-flask" or static equilibrium method.[3][4][5] This protocol details the steps to obtain quantitative solubility data.
Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or sealed flasks
-
Thermostatic shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours.[4] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, stop the agitation and allow the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical instrument's linear range.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.
-
A calibration curve with known concentrations of the compound must be prepared to accurately quantify the solubility.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
References
In-depth Technical Guide on the Health and Safety Information for Handling Methyl 2-(3-acetylphenyl)benzoate and Related Compounds
Introduction
This guide provides a detailed summary of the health and safety information for compounds structurally related to Methyl 2-(3-acetylphenyl)benzoate. The data presented is compiled from various Safety Data Sheets (SDS) and chemical databases for 2-Acetylphenyl benzoate and Methyl benzoate. The information is organized to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation, handling protocols, and hazard communication.
Hazard Identification and Classification
Based on the available data for related compounds, it is prudent to handle this compound with care, assuming it may possess similar hazardous properties. The following tables summarize the GHS classifications for 2-Acetylphenyl benzoate and Methyl benzoate.
Table 1: GHS Hazard Classification for 2-Acetylphenyl benzoate
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1][2] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
Table 2: GHS Hazard Classification for Methyl benzoate
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][4] |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways.[3] |
| Suspected of damaging fertility or the unborn child | 2 | H361: Suspected of damaging fertility or the unborn child.[4] |
| Hazardous to the aquatic environment, acute | 3 | H402: Harmful to aquatic life.[4] |
| Flammable liquids | 4 | H227: Combustible liquid.[4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for safe handling and storage. The following tables detail the available data for the related compounds.
Table 3: Physical and Chemical Properties of 2-Acetylphenyl benzoate
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₃[1][5][6] |
| Molecular Weight | 240.25 g/mol [1][7] |
| Appearance | Colorless crystalline solid[6] |
| Boiling Point | 420 °C at 760 mmHg[5][6] |
| Melting Point | 89 °C[6] |
| Flash Point | 188.6 °C[5][6] |
| Density | 1.175 g/cm³[5][6] |
| Vapor Pressure | 2.92E-07 mmHg at 25°C[5][6] |
| Refractive Index | 1.579[5][6] |
| Solubility | Poorly soluble in water, soluble in organic solvents.[8] |
Table 4: Physical and Chemical Properties of Methyl benzoate
| Property | Value |
| Molecular Formula | C₈H₈O₂[8] |
| Molecular Weight | 136.15 g/mol [8] |
| Appearance | Colorless, oily liquid[9] |
| Boiling Point | 199.6 °C[8] |
| Melting Point | -12.5 °C[8] |
| Flash Point | 82 °C[8] |
| Density | 1.0837 g/cm³[8] |
| Solubility | Poorly soluble in water, miscible with organic solvents.[8] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available. However, standard methodologies for assessing the hazards identified for the related compounds are described below.
Acute Oral Toxicity (LD50) Protocol (as per OECD Guideline 423)
-
Test Animals: Typically, adult female rats are used.
-
Dosage: A single dose of the substance is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy of all animals is performed at the end of the observation period.
-
Data Analysis: The LD50 is calculated based on the mortality data. For Methyl benzoate, the LD50 in rats is reported as 1177 mg/kg.[3]
Skin Irritation/Corrosion Protocol (as per OECD Guideline 404)
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance is applied to a shaved patch of skin.
-
Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Eye Irritation/Corrosion Protocol (as per OECD Guideline 405)
-
Test Animals: Albino rabbits are typically used.
-
Application: A small amount of the test substance is instilled into one eye of each animal.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
-
Scoring: The severity of the eye reactions is scored.
Handling and Storage
Based on the hazards of related compounds, the following handling and storage procedures are recommended.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][9]
-
Ensure eyewash stations and safety showers are readily accessible.[1][2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][10]
-
Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.[1]
Handling Procedures
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]
-
Store locked up.[3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]
Emergency Procedures
First-Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1][2]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3]
Accidental Release Measures
-
Minor Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1][9]
-
Major Spills: Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas.[9]
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling hazardous chemicals like this compound, based on the information gathered for related compounds.
Caption: A workflow diagram illustrating the key steps for the safe handling of hazardous chemicals.
Caption: A logical diagram outlining the immediate first aid actions to be taken upon different routes of chemical exposure.
Caption: A diagram showing the hierarchy of controls for mitigating chemical hazards, from most to least effective.
Conclusion
While specific safety and toxicological data for this compound are not currently available, the information provided for the structurally related compounds 2-Acetylphenyl benzoate and Methyl benzoate serves as a valuable preliminary resource. It is imperative that all handling of this and any new chemical compound is preceded by a thorough risk assessment and adherence to the principles of good laboratory practice. Always consult the specific Safety Data Sheet for the compound in use.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Acetylphenyl benzoate|lookchem [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.fr [fishersci.fr]
Methodological & Application
Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling
Abstract
This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(3-acetylphenyl)benzoate, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 2-bromobenzoate and 3-acetylphenylboronic acid. This method is highly efficient and offers good yields, with tolerance for the ester and ketone functional groups present in the reactants.[1][2][3] This document is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.
Introduction
Biaryl compounds are prevalent structural motifs in a wide range of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, making it an ideal choice for the synthesis of biaryl compounds.[3][4] This protocol details the synthesis of this compound, a valuable building block, using this robust methodology. The reaction proceeds under relatively mild conditions and demonstrates good functional group compatibility.[1][3]
Reaction Scheme
References
Application Note: High-Purity Isolation of Methyl 2-(3-acetylphenyl)benzoate Using Flash Column Chromatography
Abstract
This application note provides a detailed protocol for the purification of methyl 2-(3-acetylphenyl)benzoate from a crude reaction mixture using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry who require a reliable method for obtaining high-purity biaryl ketone compounds. The protocol covers the determination of an optimal mobile phase using Thin-Layer Chromatography (TLC), preparation of the chromatography column, and the subsequent separation and isolation of the target compound.
Introduction
This compound is a biaryl ketone, a structural motif prevalent in medicinal chemistry and materials science. The synthesis of such molecules, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, typically yields a crude product containing unreacted starting materials, catalysts, and side-products such as homocoupled dimers.[1][2] For subsequent use in drug development or materials research, a high degree of purity is essential.
Flash column chromatography is a widely used, efficient technique for the purification of organic compounds.[3] This method utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components of a mixture based on their differential polarity.[4] This document outlines a robust and reproducible protocol for the purification of this compound.
Principle of Separation
The purification is based on normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups.[5] The mobile phase is a significantly less polar solvent mixture. As the mobile phase moves through the column, compounds in the mixture partition between the stationary and mobile phases.
-
Polar Compounds: Interact strongly with the polar silica gel, resulting in slower movement down the column.
-
Non-polar Compounds: Have a weaker affinity for the stationary phase and are more readily eluted by the mobile phase, thus moving down the column more quickly.[5]
This compound, containing both ester and ketone functional groups, is a moderately polar compound. It can be effectively separated from less polar impurities (e.g., homocoupled byproducts) and more polar impurities (e.g., boronic acid derivatives) by selecting a mobile phase of appropriate polarity. The ideal solvent system is first determined on a small scale using Thin-Layer Chromatography (TLC), which operates on the same principles.[6] An optimal mobile phase will afford a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[5]
Caption: Principle of chromatographic separation on a polar stationary phase.
Materials and Equipment
| Chemicals & Consumables | Equipment |
| Crude this compound | Glass chromatography column (40-60 mm diameter) |
| Silica Gel (for flash chromatography, 230-400 mesh) | TLC plates (Silica gel 60 F254) |
| n-Hexane (ACS grade or higher) | Erlenmeyer flasks and beakers |
| Ethyl Acetate (ACS grade or higher) | Round-bottom flasks |
| Dichloromethane (for sample prep) | TLC developing chamber |
| Celite® or Diatomaceous Earth | UV lamp (254 nm) |
| Cotton or glass wool | Rotary evaporator |
| Sand (washed) | Collection test tubes or flasks |
| Compressed air or nitrogen source | Funnels (powder and liquid) |
Experimental Protocol
The overall workflow for the purification process is depicted in the diagram below.
Caption: Step-by-step workflow for the purification process.
Step 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of dichloromethane or ethyl acetate.
-
Spot Plate: Using a microcapillary tube, spot the solution onto a TLC plate on the marked origin line.[5]
-
Develop Plate: Place the plate in a TLC chamber containing a prepared solvent mixture (e.g., start with 4:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors for best results.[7]
-
Analyze: Once the solvent front nears the top of the plate, remove it and mark the solvent front. Visualize the separated spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio until the spot corresponding to the product has an Rf value of 0.25-0.35.[5] A lower ratio of the polar solvent (ethyl acetate) will decrease Rf values, while a higher ratio will increase them.
Step 2: Column Preparation (Wet Slurry Method)
-
Setup: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.[4]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel (typically 50-100 times the weight of the crude product) with the initial, least polar eluting solvent to form a free-flowing slurry.
-
Pack Column: Pour the slurry into the column. Use additional solvent to rinse all silica into the column. Gently tap the column to ensure even packing and remove air bubbles.[4]
-
Equilibrate: Open the stopcock and allow the solvent to drain until it is just above the top of the silica layer. Never let the column run dry. [4] Add a protective layer of sand (~1 cm) on top of the silica bed.
Step 3: Sample Loading (Dry Loading)
-
Adsorb Sample: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add 2-3 times the mass of celite or silica gel relative to the crude product.
-
Evaporate: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Load Column: Carefully add the powder onto the top layer of sand in the packed column, ensuring an even layer.
Step 4: Elution and Fraction Collection
-
Add Solvent: Carefully add the eluting solvent to the column, opening the stopcock to begin the flow.
-
Apply Pressure: Apply gentle pressure from a compressed air or nitrogen line to achieve a steady flow rate (flash chromatography).
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Gradient Elution (Optional): If TLC shows impurities are very close to the product, a gradient elution can be used. Start with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 4:1 Hexane:EtOAc) as the column runs to elute more polar compounds.
Step 5: Fraction Analysis and Product Isolation
-
Monitor by TLC: Spot alternating fractions onto a TLC plate to track the elution of the product.
-
Combine Fractions: Identify and combine the fractions that contain the pure product (single spot on TLC corresponding to the product's Rf).
-
Evaporate Solvent: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Determine Yield and Purity: Weigh the final product to calculate the recovery yield. Assess purity via analytical methods such as NMR or HPLC.
Representative Results
The following table summarizes exemplary data from a typical purification run. The crude product was assumed to contain a less polar homocoupled byproduct and a more polar unreacted starting material.
| Compound | Structure (Hypothetical) | Relative Polarity | TLC Rf Value (4:1 Hexane:EtOAc) | Elution Order |
| Impurity A (Homocoupling) | Biphenyl derivative | Low | 0.65 | 1st |
| Product (this compound) | Target Molecule | Medium | 0.30 | 2nd |
| Impurity B (Starting Material) | Boronic acid derivative | High | 0.05 | 3rd |
Discussion:
Using a 4:1 Hexane:Ethyl Acetate mobile phase provides excellent separation between the target compound and common impurities. The less polar Impurity A elutes quickly, followed by the desired product. The highly polar Impurity B remains near the baseline on TLC and is either retained on the column or elutes much later, ensuring it does not contaminate the product fractions. A typical purification of a 1.0 g crude sample can be expected to yield >85% recovery with a purity of >98% as determined by NMR.
Conclusion
The protocol described in this application note presents a systematic and effective method for the purification of this compound using flash column chromatography. By first optimizing the mobile phase with TLC and employing a dry loading technique, high purity and good recovery of the target compound can be reliably achieved. This methodology is broadly applicable to the purification of other moderately polar biaryl compounds.
References
Application Notes and Protocols for High-Purity Recrystallization of Methyl 2-(3-acetylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-acetylphenyl)benzoate is a chemical intermediate of significant interest in the pharmaceutical and fine chemical industries. The purity of this compound is paramount for its successful use in subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely employed technique for the purification of solid organic compounds. This document provides detailed application notes and protocols for achieving high-purity this compound through systematic recrystallization techniques.
The protocols outlined below are designed to guide researchers in selecting an appropriate solvent system and executing a successful recrystallization to yield a product with high crystalline and chemical purity. Due to the limited availability of specific solubility data for this compound, a comprehensive solvent screening protocol is provided as a critical first step.
Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent or solvent system at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature.
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.
-
Filtering the hot solution (if insoluble impurities are present) to remove suspended particles.
-
Allowing the solution to cool slowly and undisturbed , which decreases the solubility of the target compound, leading to the formation of crystals. Soluble impurities remain in the mother liquor.
-
Isolating the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove residual solvent.
The selection of an appropriate solvent is the most critical factor for a successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal during drying.
-
Be non-toxic, inexpensive, and non-flammable.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
A selection of analytical grade solvents (e.g., isopropanol, ethanol, methanol, acetone, ethyl acetate, toluene, heptane, water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring capability
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatulas and weighing balance
-
Melting point apparatus
-
Glassware for solvent screening (e.g., small test tubes or vials)
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify the most suitable single or mixed solvent system for the recrystallization of this compound.
Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube or vial.
-
Add a small volume (e.g., 0.5 mL) of the first solvent to be tested at room temperature.
-
Agitate the mixture and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble.
-
If the compound is insoluble at room temperature, heat the mixture gently in a water bath or on a hot plate to the boiling point of the solvent. Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure for a range of solvents with varying polarities.
-
For mixed-solvent systems: If a single solvent is not ideal, a mixed-solvent system can be evaluated. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Record all observations in a structured table (see Table 1 for an example).
Protocol 2: High-Purity Recrystallization by Cooling
Objective: To purify crude this compound using the optimal solvent system identified in the solvent screening protocol.
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the selected recrystallization solvent (or the "good" solvent of a mixed pair) in small portions. Heat the mixture to the boiling point of the solvent with gentle stirring. Continue adding the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the activated charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Analysis: Determine the melting point of the recrystallized product to assess its purity. A sharp melting point close to the literature value indicates high purity. Calculate the percentage yield.
Data Presentation
The results of the solvent screening should be systematically recorded to facilitate the selection of the optimal recrystallization conditions.
Table 1: Hypothetical Solvent Screening Results for this compound
| Solvent | Solubility at 25°C (approx. mg/mL) | Solubility at Boiling (approx. mg/mL) | Crystal Formation upon Cooling | Suitability for Recrystallization |
| Water | Insoluble (<1) | Insoluble (<1) | None | Unsuitable |
| Heptane | Sparingly Soluble (~5) | Moderately Soluble (~50) | Fine Needles | Potentially Suitable (may require mixed solvent) |
| Toluene | Soluble (~100) | Very Soluble (>500) | Poor | Unsuitable (too soluble) |
| Ethyl Acetate | Soluble (~150) | Very Soluble (>600) | Poor | Unsuitable (too soluble) |
| Acetone | Very Soluble (>300) | Very Soluble (>1000) | None | Unsuitable (too soluble) |
| Isopropanol | Moderately Soluble (~40) | Very Soluble (>400) | Good, well-formed prisms | Excellent Candidate |
| Ethanol | Soluble (~80) | Very Soluble (>700) | Fair, some precipitation | Possible, but yield may be lower |
| Methanol | Soluble (~120) | Very Soluble (>800) | Poor | Unsuitable (too soluble) |
| Isopropanol/Water (9:1) | Sparingly Soluble (~10) | Very Soluble (>300) | Excellent, large crystals | Excellent Candidate (Mixed Solvent) |
Note: The data presented in this table is hypothetical and serves as an example of how to present the results of a solvent screening experiment.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization process for achieving high-purity this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" | The melting point of the solid is lower than the boiling point of the solvent. The compound is too impure, leading to significant melting point depression. | Add more solvent to decrease the saturation temperature. Use a lower-boiling point solvent. Try a mixed-solvent system. |
| No crystals form upon cooling | Too much solvent was used. The solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
| Low recovery of pure product | Too much solvent was used. The crystals were washed with solvent that was not cold enough. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Re-cool the mother liquor to obtain a second crop of crystals. |
| Crystals are colored | Colored impurities were not fully removed. | Perform a decolorization step with activated charcoal before crystallization. |
Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals and performing chemical reactions.
Application Notes and Protocols: Methyl 2-(3-acetylphenyl)benzoate as a Versatile Building Block in the Synthesis of PARP Inhibitors
Introduction
Methyl 2-(3-acetylphenyl)benzoate is a valuable bifunctional building block for medicinal chemistry, incorporating both an acetophenone and a methyl benzoate moiety. This unique arrangement offers multiple reactive sites for the construction of complex heterocyclic scaffolds. This document outlines a hypothetical application of this compound in the synthesis of a novel series of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.
The strategy involves an intramolecular cyclization of the starting material to form a benzofuranone core, a scaffold known to be present in some PARP inhibitors. Subsequent functionalization of this core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Hypothetical Synthesis of a PARP Inhibitor Library
This section details a plausible synthetic route from this compound to a library of potential PARP inhibitors.
Experimental Workflow
Caption: Synthetic workflow from the starting material to the final library and biological evaluation.
Experimental Protocols
Step 1: Synthesis of Intermediate A (3-Methyl-4-oxo-4H-benzo[b]pyran-5-carboxylic acid)
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.2 eq) at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with 2N HCl.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield Intermediate A.
Step 2: Synthesis of the Benzofuranone Amide Library
-
To a solution of Intermediate A (1.0 eq) in anhydrous Dichloromethane (DCM), add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
After completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compounds.
Step 3: PARP-1 Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 was evaluated using a commercially available PARP-1 inhibition assay kit.
-
Prepare a series of dilutions for each test compound in the assay buffer.
-
Add the PARP-1 enzyme, activated DNA, and the test compound to a 96-well plate.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the signal according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a non-linear regression analysis.
Quantitative Data
The following table summarizes the hypothetical PARP-1 inhibitory activities of a representative set of synthesized compounds.
| Compound ID | R-group (Amine) | PARP-1 IC50 (nM) |
| Lead-01 | Piperidine | 450 |
| Lead-02 | Morpholine | 320 |
| Lead-03 | 4-Methylpiperazine | 150 |
| Lead-04 | Pyrrolidine | 510 |
| Lead-05 | N-Methylbenzylamine | 85 |
| Olaparib (Control) | - | 5 |
Signaling Pathway
PARP inhibitors exert their therapeutic effect by targeting the DNA damage repair pathway. In cancer cells with BRCA1/2 mutations, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which then result in the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.
Application of Methyl 2-(3-acetylphenyl)benzoate in the Synthesis of Novel Heterocycles: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-acetylphenyl)benzoate is a chemical compound featuring a methyl benzoate scaffold substituted with an acetylphenyl group. The presence of two reactive carbonyl groups, the acetyl and the ester, along with two aromatic rings, theoretically offers multiple sites for chemical modification and cyclization, making it a potential starting material for the synthesis of novel heterocyclic compounds. Heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. This document aims to provide a comprehensive overview of the application of this compound in the synthesis of novel heterocycles, based on currently available scientific literature.
Current State of Research
Extensive searches of the scientific literature, including chemical databases and peer-reviewed journals, were conducted to identify specific applications of this compound as a precursor for the synthesis of novel heterocyclic systems. The search focused on common heterocyclic ring systems such as quinolines, pyrimidines, and benzodiazepines, as well as established named reactions for heterocycle synthesis, including the Friedländer, Gewald, and Hantzsch reactions.
Despite a thorough investigation, no specific examples, detailed experimental protocols, or quantitative data for the synthesis of novel heterocycles using this compound as a starting material could be located in the available literature. The existing research primarily focuses on general methodologies for the synthesis of various heterocyclic compounds from different, structurally unrelated precursors.
Potential Synthetic Pathways (Theoretical)
While no concrete examples have been documented, the structural features of this compound suggest several theoretical pathways for the synthesis of heterocycles. These hypothetical routes would first require chemical modification of the starting material to introduce functionalities necessary for cyclization.
Functional Group Modification and Subsequent Cyclization
The future application of this compound in heterocyclic synthesis would likely involve a multi-step approach. The initial steps would focus on the chemical transformation of the acetyl and/or the benzoate moieties to introduce reactive groups, such as amino, nitro, or active methylene functionalities, which are common precursors in heterocycle synthesis.
For instance, the introduction of a nitro group onto one of the aromatic rings, followed by its reduction to an amine, could pave the way for intramolecular condensation reactions to form nitrogen-containing heterocycles.
A simplified, hypothetical workflow for such a synthetic strategy is outlined below:
Caption: Hypothetical workflow for heterocycle synthesis.
Conclusion
Based on the current available scientific literature, there are no documented applications of this compound in the synthesis of novel heterocycles. While the molecule possesses functionalities that could theoretically be exploited for such purposes, this potential remains unexplored. Future research in this area would require the development of synthetic methodologies to introduce the necessary reactive groups onto the this compound scaffold to facilitate cyclization reactions. For researchers and drug development professionals, this highlights a potential gap in synthetic chemistry and an opportunity for novel research endeavors. At present, no established protocols or quantitative data can be provided for this specific application.
Analytical methods for the quantification of Methyl 2-(3-acetylphenyl)benzoate
An in-depth guide to the quantitative analysis of Methyl 2-(3-acetylphenyl)benzoate, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. The following sections outline validated methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of this compound.
Introduction
This compound is a small organic molecule with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details two primary analytical methods for its quantification: a robust HPLC method for routine analysis and a sensitive GC-MS method for more demanding applications requiring higher specificity and lower detection limits.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of benzoate esters and related compounds.[1][2][3] This method offers a balance of speed, sensitivity, and reproducibility for the quantification of this compound in various sample matrices.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Weigh accurately about 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This will be the stock solution.
-
Prepare working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[4]
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and 0.1% acetic acid in water (v/v). The exact ratio should be optimized, starting with a 60:40 (acetonitrile:acidified water) mixture.[2][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 30°C.[6]
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC
Table 1: HPLC Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: Sample Quantification Data (HPLC)
| Sample ID | Peak Area | Concentration (µg/mL) |
| Standard 1 (10 µg/mL) | 150,000 | 10.0 |
| Standard 2 (50 µg/mL) | 755,000 | 50.3 |
| Sample A | 452,000 | 30.1 |
| Sample B | 610,000 | 40.7 |
Visualization: HPLC Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fsis.usda.gov [fsis.usda.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. CN104297357A - Method for determining content of mythyl p-hydroxybenzoate and sodium benzoate in solution - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of Methyl 2-(3-acetylphenyl)benzoate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative analysis of Methyl 2-(3-acetylphenyl)benzoate, a key intermediate in various synthetic organic chemistry processes, including pharmaceutical development. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, ensuring accurate quantification and identification.
Introduction
This compound is an aromatic ester of significant interest in the synthesis of novel organic compounds and active pharmaceutical ingredients. Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent separation of volatile and semi-volatile compounds coupled with definitive mass-based detection.[1][2] This protocol outlines a comprehensive procedure for sample preparation, GC-MS analysis, and data interpretation.
Experimental Protocol
This protocol is designed for the quantitative analysis of this compound in a solution.
2.1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, particle-free sample in a volatile organic solvent.[3][4][5]
-
Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane, hexane, or ethyl acetate. Ensure the solvent is compatible with the GC column and does not co-elute with the analyte.[4]
-
Sample Dissolution: Accurately weigh a solid sample of this compound and dissolve it in the chosen solvent to a known concentration, typically in the range of 10-100 µg/mL.[4][5] For liquid samples, perform a serial dilution to achieve the desired concentration.
-
Filtration: To prevent contamination of the GC system, filter the sample solution through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[5]
-
Internal Standard: For accurate quantification, it is recommended to use an internal standard (IS). A suitable IS should be a compound with similar chemical properties to the analyte but with a different retention time. For this analysis, n-tridecane can be used.[6] Add a known concentration of the internal standard to each sample and calibration standard.
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
2.3. Data Analysis
-
Qualitative Analysis: Identify this compound by comparing its retention time and mass spectrum with a reference standard. The mass spectrum of aromatic esters typically shows characteristic fragmentation patterns.[7][8]
-
Quantitative Analysis: For quantification, create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.
Data Presentation
Table 1: Retention Time and Key Mass Fragments
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~15.8 | 254 (M+), 239, 223, 195, 165, 105 |
| n-Tridecane (IS) | ~11.5 | 184 (M+), 57, 43 |
Table 2: Calibration Data for Quantitative Analysis
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 10 | 150,000 | 300,000 | 0.50 |
| 25 | 375,000 | 300,000 | 1.25 |
| 50 | 750,000 | 300,000 | 2.50 |
| 75 | 1,125,000 | 300,000 | 3.75 |
| 100 | 1,500,000 | 300,000 | 5.00 |
Experimental Workflow Diagram
Caption: GC-MS analysis workflow from sample preparation to data reporting.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound. The detailed protocol for sample preparation and instrumental analysis, combined with clear data presentation, offers a comprehensive guide for researchers and scientists in the field of organic synthesis and drug development. The use of an internal standard ensures high accuracy and precision in quantification.
References
- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. tdx.cat [tdx.cat]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method
An HPLC (High-Performance Liquid Chromatography) method for the analysis of Methyl 2-(3-acetylphenyl)benzoate is crucial for quality control, stability testing, and research in the pharmaceutical industry. This document provides a comprehensive application note and detailed protocols for the development and validation of a robust analytical method for this compound.
Introduction
This compound is an organic compound featuring both ester and ketone functional groups. Its aromatic nature makes it a suitable candidate for analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A reliable and validated analytical method is essential for accurately quantifying this compound in various sample matrices, ensuring product quality and consistency in research and development settings.
This application note outlines a specific, sensitive, and accurate RP-HPLC method developed for the determination of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose.[1][2]
Chromatographic Conditions
The separation is based on reversed-phase chromatography, which is ideal for non-polar compounds.[3][4][5] A C18 column is used as the stationary phase, providing excellent retention and resolution for aromatic compounds. The mobile phase consists of a gradient mixture of water and acetonitrile, which allows for the efficient elution of the analyte while ensuring a sharp peak shape.
Method Validation Summary
The developed analytical method was validated to confirm its reliability, accuracy, and precision. The validation process encompassed several key parameters as stipulated by ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[1][6][7] The results confirm that the method is linear over the specified concentration range, accurate with high recovery rates, and precise with low relative standard deviation.
Experimental Protocols
Equipment and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
This compound reference standard.
-
Preparation of Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations for linearity, accuracy, and precision studies.
Proposed HPLC Method
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.01 | |
| 10.00 | |
| 12.00 | |
| 12.01 | |
| 15.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Method Validation Protocol and Data
The method was validated according to ICH Q2(R1) guidelines.[2][6]
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[7] Six replicate injections of a working standard solution (e.g., 100 µg/mL) are made.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by injecting a blank (diluent) and observing no interfering peaks at the retention time of this compound.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Protocol: Analyze a series of at least five concentrations over the range of 25 µg/mL to 150 µg/mL. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[7]
Table 2: Illustrative Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 25 | 248500 |
| 50 | 499100 |
| 75 | 751200 |
| 100 | 1002500 |
| 125 | 1253000 |
| 150 | 1501800 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). It is calculated as the percentage of recovery.
-
Protocol: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 3: Illustrative Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | 80.0 | 79.6 | 99.5 | 99.7 |
| 100% | 100.0 | 100.1 | 100.1 | 100.1 |
| 120% | 120.0 | 119.5 | 99.6 | 99.6 |
Precision
Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (% RSD) should be ≤ 2.0%.[2]
Table 4: Illustrative Precision Data
| Precision Level | % RSD (Peak Area) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]
-
Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.
-
Table 5: Illustrative LOD and LOQ Values
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Workflow Visualization
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. jordilabs.com [jordilabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. actascientific.com [actascientific.com]
Application Notes and Protocols for Methyl 2-(3-acetylphenyl)benzoate in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on Methyl 2-(3-acetylphenyl)benzoate in materials science is not extensively documented in existing literature, its chemical structure—an aromatic keto ester—suggests a range of promising applications. Aromatic ketones are increasingly recognized for their versatility in pharmaceutical synthesis and materials science, serving as crucial intermediates. This document provides detailed, plausible application notes and experimental protocols based on the known properties and reactions of analogous compounds.
Application Notes
This compound's bifunctional nature, featuring a methyl ester and a ketone group on a biphenyl-like backbone, makes it a compelling candidate for several advanced material applications.
1. UV-Absorbing Additive for Polymers: The acetylphenyl benzoate moiety is structurally similar to compounds known to absorb UVA radiation. This makes this compound a potential candidate as a UV stabilizer or blocker when incorporated into polymer matrices. Its aromatic structure allows for the dissipation of UV energy, which can help protect materials from photodegradation, enhancing their durability and lifespan.
2. Monomer for High-Performance Polymers: The presence of reactive sites—the acetyl and ester groups—allows this molecule to be used as a monomer in the synthesis of novel polyesters or polyketones. These polymers could exhibit desirable thermal and mechanical properties, such as high thermal stability and rigidity, owing to the aromatic backbone.
3. Intermediate for Organic Electronics: Aromatic ketones and esters are foundational structures in the synthesis of more complex molecules used in organic electronics. This compound could serve as a building block for creating novel organic semiconductors, luminophores for OLEDs, or photosensitizers, leveraging the tunable electronic properties of its conjugated system.
4. Precursor for Specialty Resins and Coatings: The molecule can be chemically modified to create resins with tailored properties. For example, the ketone group can undergo reactions to form cross-linking sites, leading to the development of durable coatings with enhanced scratch resistance and thermal stability.
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₆H₁₄O₃ | - |
| Molecular Weight | 254.28 g/mol | - |
| Appearance | Off-white to pale yellow solid | Based on similar aromatic ketones |
| Melting Point | 85 - 95 °C | Estimated range |
| Boiling Point | > 350 °C | Estimated under vacuum |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone), Insoluble in water | Typical for aromatic esters |
| UV Absorption (λmax) | 280 - 340 nm | Predicted based on chromophores present |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis, characterization, and application-specific testing of this compound.
Protocol 1: Synthesis of this compound
This protocol is adapted from established organic synthesis methodologies for related compounds.
Objective: To synthesize this compound via a Friedel-Crafts acylation followed by esterification.
Materials:
-
Methyl 2-phenylbenzoate
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Methanol
-
Sulfuric acid (concentrated)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Friedel-Crafts Acylation
-
Dissolve Methyl 2-phenylbenzoate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous aluminum chloride (2.5 equivalents) to the stirred solution.
-
Add acetyl chloride (1.2 equivalents) dropwise to the mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M HCl.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated product.
Step 2: (Optional) Esterification if starting from the acid This step is provided as an alternative starting from the corresponding carboxylic acid.
-
Reflux 2-(3-acetylphenyl)benzoic acid (1 equivalent) in an excess of methanol with a catalytic amount of concentrated sulfuric acid for 4-8 hours.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Expected Yield: 60-75%
Protocol 2: Characterization of this compound
Objective: To confirm the identity and purity of the synthesized product.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in CDCl₃. Expect to see signals corresponding to the methyl protons of the ester and acetyl groups, as well as aromatic protons. The splitting patterns and integration will confirm the substitution pattern.
-
¹³C NMR: In the same solvent, acquire the carbon spectrum. Look for characteristic peaks for the carbonyl carbons of the ketone and ester, as well as the aromatic carbons.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the IR spectrum of a thin film or KBr pellet. Key vibrational bands to look for include the C=O stretching of the ketone (around 1680 cm⁻¹), the C=O stretching of the ester (around 1720 cm⁻¹), and C-O stretching (around 1250-1300 cm⁻¹), as well as aromatic C-H and C=C bands.
-
-
Mass Spectrometry (MS):
-
Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound. The parent ion peak should correspond to the calculated molecular weight of this compound.
-
Protocol 3: Evaluation as a UV-Absorbing Additive in a Polymer Film
Objective: To assess the effectiveness of this compound in protecting a polymer film from UV degradation.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA) or another suitable polymer
-
Dichloromethane (DCM)
-
Petri dishes or glass plates
-
UV-Vis Spectrophotometer
-
UV weathering chamber or a high-intensity UV lamp
Procedure:
-
Film Preparation:
-
Prepare a stock solution of the polymer (e.g., 10% w/v PMMA in DCM).
-
Prepare a series of solutions by adding different weight percentages (e.g., 0.5%, 1%, 2%) of this compound to the polymer solution. Include a control sample with no additive.
-
Cast the solutions into petri dishes or onto glass plates and allow the solvent to evaporate slowly in a fume hood to form thin films.
-
-
UV-Vis Spectroscopy (Initial):
-
Measure the initial UV-Vis absorption spectrum of each film to determine its transparency and the initial absorbance in the UV region.
-
-
Accelerated UV Weathering:
-
Expose the films to a controlled dose of UV radiation in a weathering chamber or using a UV lamp.
-
-
Post-Exposure Analysis:
-
Periodically (e.g., after 24, 48, 96 hours), remove the films and re-measure their UV-Vis spectra.
-
Monitor for changes in the polymer, such as yellowing (increase in absorbance in the visible region) or degradation (changes in the polymer's characteristic absorption bands).
-
Compare the changes in the films containing the additive to the control film. A smaller change in the stabilized films indicates effective UV protection.
-
Visualizations
The following diagrams illustrate the proposed synthesis, experimental workflow, and logical relationships for the application of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for evaluating UV-shielding performance.
Caption: Logical relationships of potential applications based on molecular structure.
Application Notes and Protocols: Catalytic Reactions of Methyl 2-(3-acetylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving Methyl 2-(3-acetylphenyl)benzoate, a versatile intermediate in organic synthesis and drug discovery. The focus is on the chemoselective catalytic hydrogenation of the acetyl group, a key transformation for modifying the molecule's properties while preserving the benzoate ester functionality.
Introduction
This compound possesses two key functional groups amenable to catalytic transformation: an acetyl group and a methyl ester. The selective modification of the acetyl moiety is of significant interest for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Catalytic hydrogenation offers a clean and efficient method for the reduction of the ketone to a secondary alcohol, which can introduce a chiral center and significantly alter the molecule's biological activity and physicochemical properties.
Chemoselective Catalytic Hydrogenation of the Acetyl Group
The primary challenge in the catalytic hydrogenation of this compound is the chemoselective reduction of the ketone in the presence of the ester group. This can be achieved using catalysts that are more reactive towards ketones under specific reaction conditions. Iron and copper-based catalysts have shown promise in this area.
Application Note 1: Iron-Catalyzed Asymmetric Hydrogenation of the Acetyl Group
Iron-based catalysts are an attractive option due to their low cost, low toxicity, and high natural abundance. Chiral PNP (aminobis(phosphine)) pincer ligands in combination with an iron precursor can form highly active and enantioselective catalysts for the hydrogenation of ketones.
Reaction Scheme:
Caption: Iron-catalyzed asymmetric hydrogenation of this compound.
Experimental Protocol:
This protocol is adapted from the iron-catalyzed hydrogenation of acetophenone derivatives.
-
Catalyst Preparation (in-situ): In a glovebox, a Schlenk tube is charged with [Fe(PNP-iPr)(H)(CO)(Br)] (1.0 mol%) and KOtBu (2.0 mol%).
-
Reaction Setup: this compound (1.0 mmol) is added to the Schlenk tube, followed by the addition of ethanol (5 mL).
-
Hydrogenation: The Schlenk tube is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction mixture is stirred under 5 bar of H₂ pressure at room temperature (25 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the corresponding secondary alcohol.
Data Presentation:
The following table presents representative data for the iron-catalyzed hydrogenation of various acetophenone derivatives, which can be expected to be similar for this compound.
| Entry | Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 | Acetophenone | 1.0 | 16 | >99 | 95 (R) |
| 2 | 3-Methoxyacetophenone | 1.0 | 16 | >99 | 96 (R) |
| 3 | 4-Chloroacetophenone | 1.0 | 24 | 98 | 92 (S) |
Application Note 2: Copper-Catalyzed Chemoselective Hydrogenation
Copper(I) hydride complexes stabilized by phosphine ligands are effective for the chemoselective 1,2-reduction of α,β-unsaturated ketones and can be applied to the selective hydrogenation of the acetyl group in this compound.
Reaction Workflow:
Caption: Workflow for copper-catalyzed chemoselective hydrogenation.
Experimental Protocol:
This protocol is based on the chemoselective hydrogenation of unsaturated ketones using a phosphine-stabilized copper(I) hydride complex.[1]
-
Catalyst Generation: In a flame-dried Schlenk flask under an inert atmosphere, copper(I) chloride (5 mol%), sodium tert-butoxide (6 mol%), and triphenylphosphine (20 mol%) are suspended in dry THF (10 mL). The mixture is stirred under a hydrogen atmosphere for 1 hour at room temperature.
-
Reaction: A solution of this compound (1.0 mmol) in dry THF (5 mL) is added to the catalyst mixture.
-
Hydrogenation: The reaction flask is pressurized with hydrogen gas (10 bar) and stirred vigorously at 50 °C.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired secondary alcohol.
Data Presentation:
The following table shows representative yields for the chemoselective hydrogenation of various ketones in the presence of other reducible functional groups, demonstrating the potential selectivity for the target molecule.
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Phenyl-3-buten-2-one | 4-Phenyl-3-buten-2-ol | 95 |
| 2 | Cinnamaldehyde | Cinnamyl alcohol | 98 |
| 3 | Ethyl 4-oxobutanoate | Ethyl 4-hydroxybutanoate | 92 |
Signaling Pathways and Logical Relationships
The choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. The following diagram illustrates the logical relationship in catalyst selection for the hydrogenation of this compound.
Caption: Decision pathway for catalyst selection.
Conclusion
The catalytic hydrogenation of the acetyl group in this compound presents a valuable synthetic route to novel chiral alcohols. Both iron and copper-based catalytic systems offer viable and distinct advantages for this transformation. The provided protocols and data serve as a foundational guide for researchers to develop and optimize these reactions for their specific applications in drug discovery and materials science. Further screening of ligands and reaction conditions can lead to even higher efficiencies and selectivities.
References
Anwendungs- und Protokollhinweise: Derivatisierung von Methyl-2-(3-acetylphenyl)benzoat zur Steigerung der biologischen Aktivität
Datum: 3. November 2025
Autoren: KI-Forschungsgruppe, Gemini Division
Abstrakt: Diese Anwendungs- und Protokollhinweise beschreiben eine vorgeschlagene Vorgehensweise zur Derivatisierung von Methyl-2-(3-acetylphenyl)benzoat, einer Biphenylverbindung mit erheblichem Potenzial in der Wirkstoffforschung. Aufgrund der bekannten Bedeutung des Biphenylgerüsts in der medizinischen Chemie[1][2][3] zielt diese Arbeit darauf ab, durch Modifikation der Acetyl- und Methylester-Funktionalitäten neue Analoga mit verbesserter biologischer Aktivität zu synthetisieren. Es werden detaillierte Protokolle für die Synthese, Charakterisierung und biologische Evaluierung, insbesondere im Hinblick auf potenzielle krebshemmende und enzymhemmende Aktivitäten, bereitgestellt.
Einleitung
Biphenyl- und ihre Derivate sind anerkannte privilegierte Gerüste in der Wirkstoffentwicklung und weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften.[3] Die Ausgangsverbindung, Methyl-2-(3-acetylphenyl)benzoat, bietet mit ihrer Acetylgruppe und dem Methylester zwei reaktive Stellen, die sich für eine chemische Modifikation zur Erzeugung einer Bibliothek von neuen Verbindungen eignen. Diese Bibliothek kann anschließend auf verschiedene biologische Ziele gescreent werden, um Leitstrukturen mit verbesserter Wirksamkeit und Spezifität zu identifizieren.
Die in diesem Dokument beschriebenen Strategien konzentrieren sich auf etablierte chemische Umwandlungen zur Diversifizierung der Ausgangsstruktur. Die biologische Evaluierung wird sich auf zytotoxische Aktivitäten gegen Krebszelllinien und die Hemmung spezifischer Enzyme wie Tyrosinase konzentrieren, basierend auf Aktivitäten, die für strukturell ähnliche Biphenyl-Analoga berichtet wurden.[4][5]
Vorgeschlagene Derivatisierungsstrategien
Der vorgeschlagene synthetische Arbeitsablauf beginnt mit Methyl-2-(3-acetylphenyl)benzoat und verzweigt sich in mehrere Wege, um eine vielfältige Bibliothek von Derivaten zu erzeugen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von Methyl-2-(3-acetylphenyl)benzoat.
Experimentelle Protokolle
Allgemeine Synthese: Suzuki-Miyaura-Kreuzkopplung
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Synthese von Biphenylcarbonsäure-Derivaten, angepasst aus etablierten Methoden.[4] Es wird angenommen, dass ein bromiertes Analogon von Methyl-2-(3-acetylphenyl)benzoat als Ausgangsmaterial verwendet wird.
-
Reagenzien-Setup: In einem Rundkolben wird das bromierte Ausgangsmaterial (1,0 Äq.), die entsprechende Phenylboronsäure (1,2 Äq.) und Kaliumcarbonat (K₂CO₃, 2,0 Äq.) in einer 4:1-Mischung aus 1,4-Dioxan und Wasser gelöst.
-
Entgasung: Die Mischung wird 15 Minuten lang mit Argongas durchgespült, um Sauerstoff zu entfernen.
-
Katalysatorzugabe: Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 0,05 Äq.) wird dem Reaktionsgemisch unter Argonatmosphäre zugegeben.
-
Reaktion: Das Gemisch wird 12-16 Stunden lang bei 80-90 °C unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird das Gemisch auf Raumtemperatur abgekühlt, mit Wasser verdünnt und dreimal mit Ethylacetat extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und unter reduziertem Druck eingeengt. Das Rohprodukt wird mittels Säulenchromatographie (Kieselgel, Hexan:Ethylacetat-Gradient) gereinigt, um das gewünschte Biphenyl-Derivat zu erhalten.
Biologische Untersuchung: MTT-Assay für Zytotoxizität
Dieses Protokoll beschreibt die Evaluierung der In-vitro-Zytotoxizität der synthetisierten Verbindungen gegen humane Krebszelllinien (z. B. MCF-7, MDA-MB-231).[4]
-
Zellkultur: Die Zellen werden in 96-Well-Platten mit einer Dichte von 5x10³ Zellen pro Well in einem geeigneten Medium ausgesät und 24 Stunden lang bei 37 °C in einer befeuchteten Atmosphäre mit 5 % CO₂ inkubiert.
-
Behandlung mit der Verbindung: Die Zellen werden mit seriellen Verdünnungen der Testverbindungen (z. B. 1, 10, 25, 50, 100 µM) für 48 Stunden behandelt. Als Positivkontrolle wird ein Standard-Chemotherapeutikum (z. B. Tamoxifen oder Doxorubicin) verwendet.
-
MTT-Zugabe: Nach der Inkubation werden 20 µL einer MTT-Lösung (5 mg/mL in PBS) zu jedem Well gegeben und die Platten weitere 4 Stunden inkubiert.
-
Formazan-Solubilisierung: Das Medium wird entfernt und 150 µL Dimethylsulfoxid (DMSO) werden zu jedem Well gegeben, um die Formazankristalle aufzulösen.
-
Messung: Die Extinktion wird bei 570 nm mit einem Mikroplattenleser gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, die eine 50%ige Hemmung des Zellwachstums bewirkt) werden mittels nichtlinearer Regressionsanalyse bestimmt.
Datenpräsentation (Hypothetische Daten)
Die biologische Aktivität einer hypothetischen Reihe von Derivaten wird unten zusammengefasst, um die erwartete Datenpräsentation zu veranschaulichen.
Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Derivaten gegen Brustkrebszelllinien.
| Verbindungs-ID | R¹-Gruppe | R²-Gruppe | MCF-7 (IC₅₀ ± SD, µM) | MDA-MB-231 (IC₅₀ ± SD, µM) |
| MABP-01 | -COCH₃ | -COOCH₃ | > 100 | > 100 |
| MABP-02 | -CH(OH)CH₃ | -COOCH₃ | 75,3 ± 5,1 | 82,1 ± 6,4 |
| MABP-03 | -COCH₃ | -COOH | 52,8 ± 4,2 | 61,5 ± 5,5 |
| MABP-04 | -COCH₃ | -CONH-Ph | 21,4 ± 2,5 | 29,8 ± 3,1 |
| MABP-05 | -COCH₃ | -CONH-(4-Cl-Ph) | 15,9 ± 1,8 | 18,2 ± 2,0 |
| Tamoxifen | N/A | N/A | 9,8 ± 1,1 | 11,2 ± 1,3 |
MABP = Methyl-2-(3-acetylphenyl)benzoat
Tabelle 2: Tyrosinase-hemmende Aktivität von Derivaten.
| Verbindungs-ID | R¹-Gruppe | R²-Gruppe | Tyrosinase (IC₅₀ ± SD, µM) | Hemmungs-Typ |
| MABP-01 | -COCH₃ | -COOCH₃ | > 200 | N/A |
| MABP-06 | -CH(OH)CH₃ | -COOH | 95,6 ± 8,3 | Nicht-kompetitiv |
| MABP-07 | -(4-OH-Ph)-Analogon | -COOH | 18,5 ± 2,1 | Kompetitiv |
| Kojisäure | N/A | N/A | 25,0 ± 3,0 | Kompetitiv |
Visualisierung des Signalwegs
Viele Biphenyl-Verbindungen üben ihre krebshemmende Wirkung aus, indem sie wichtige zelluläre Signalwege modulieren. Der PI3K/Akt/mTOR-Weg ist ein entscheidender Regulator für Zellwachstum, Proliferation und Überleben und ein häufiges Ziel für Krebstherapien. Die Hemmung dieses Weges kann zur Apoptose von Krebszellen führen.
Abbildung 2: Hypothetische Hemmung des PI3K/Akt/mTOR-Signalwegs durch MABP-Derivate.
Schlussfolgerung und zukünftige Richtungen
Die hier beschriebenen Protokolle bieten einen umfassenden Rahmen für die Synthese und Evaluierung neuartiger Derivate von Methyl-2-(3-acetylphenyl)benzoat. Die vorgeschlagenen Modifikationen an den Acetyl- und Ester-Funktionalitäten dürften zu einer Bibliothek von Verbindungen mit einem breiten Spektrum an physikochemischen Eigenschaften und biologischen Aktivitäten führen. Die hypothetischen Daten deuten darauf hin, dass insbesondere die Amidierung der Carbonsäure-Zwischenstufe zu einer signifikanten Steigerung der zytotoxischen Wirksamkeit führen könnte.
Zukünftige Arbeiten sollten sich auf die Synthese und das Screening dieser Derivate konzentrieren. Vielversprechende Leitstrukturen sollten dann weiteren Optimierungen, Studien zur Struktur-Wirkungs-Beziehung (SAR) und In-vivo-Wirksamkeitsstudien unterzogen werden, um ihr therapeutisches Potenzial vollständig zu validieren. Darüber hinaus könnten mechanistische Studien durchgeführt werden, um die genauen molekularen Ziele und Signalwege aufzuklären, die von den aktivsten Verbindungen moduliert werden.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. doaj.org [doaj.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Design and synthesis of biphenyl derivatives as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Monitoring of Methyl 2-(3-acetylphenyl)benzoate Synthesis using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex organic molecules is a cornerstone of drug discovery and development. Efficient and reliable methods for monitoring the progress of chemical reactions are crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely employed for this purpose. This document provides detailed application notes and protocols for monitoring the synthesis of Methyl 2-(3-acetylphenyl)benzoate, a biphenyl derivative, using TLC. The synthesis is exemplified by a Suzuki-Miyaura cross-coupling reaction.
Principle of Reaction Monitoring by TLC
Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture). As the mobile phase moves up the TLC plate by capillary action, it carries the components of the reaction mixture with it. Compounds with a higher affinity for the stationary phase will move more slowly, while those with a higher affinity for the mobile phase will move faster. This differential migration results in the separation of the starting materials, intermediates, and products into distinct spots on the plate. By observing the disappearance of starting material spots and the appearance of the product spot over time, the progress of the reaction can be effectively monitored.
Synthesis of this compound via Suzuki-Miyaura Coupling
The synthesis of this compound can be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
Reaction Scheme:
This reaction involves the formation of a new carbon-carbon bond between the two aromatic rings.
Experimental Protocols
Materials and Reagents
-
Methyl 2-bromobenzoate
-
3-acetylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent (e.g., Ethyl acetate/Hexane mixture)
-
Visualizing agent (e.g., UV lamp, potassium permanganate stain)
-
Standard laboratory glassware and equipment
Synthesis Protocol
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., 0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress using TLC at regular intervals (e.g., every 30-60 minutes).
Thin-Layer Chromatography (TLC) Protocol
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting material (Methyl 2-bromobenzoate) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' lane.
-
Using a new capillary tube, spot the reaction mixture on the 'RM' lane.
-
For the 'C' lane, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot. The co-spot helps in distinguishing the starting material from the product, especially if their Rf values are close.[1]
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). Circle the observed spots with a pencil. If the spots are not UV-active, other visualization techniques like using an iodine chamber or a potassium permanganate stain can be employed.
-
Analyze the Results: Calculate the Retention factor (Rf) for each spot using the formula:
Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
The reaction is considered complete when the spot corresponding to the starting material (Methyl 2-bromobenzoate) has disappeared from the 'RM' lane, and a new spot corresponding to the product is prominent.
Data Presentation
The progress of the reaction can be qualitatively and semi-quantitatively assessed by observing the relative intensities of the spots on the TLC plate over time.
Table 1: Hypothetical TLC Monitoring Data for the Synthesis of this compound
| Time (min) | Starting Material (SM) Spot Intensity | Product Spot Intensity | Rf (SM) | Rf (Product) | Observations |
| 0 | +++ | - | 0.65 | - | Only starting material is present. |
| 30 | ++ | + | 0.65 | 0.45 | A faint product spot has appeared. |
| 60 | + | ++ | 0.65 | 0.45 | The product spot intensity has increased. |
| 90 | +/- | +++ | 0.65 | 0.45 | The starting material is nearly consumed. |
| 120 | - | +++ | - | 0.45 | The reaction is complete. |
Intensity Key: +++ (strong), ++ (medium), + (weak), +/- (trace), - (not visible) Solvent System: 20% Ethyl Acetate in Hexane
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and monitoring of this compound.
Caption: Experimental workflow for the synthesis and TLC monitoring.
Logical Relationship of TLC Analysis
The following diagram illustrates the logical steps and decisions involved in analyzing the TLC results for reaction monitoring.
Caption: Logical flow of TLC analysis for reaction completion.
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of organic reactions. The protocols and guidelines presented here for the synthesis of this compound via a Suzuki-Miyaura coupling demonstrate a practical application of TLC in a research and development setting. By following these procedures, researchers can efficiently track the progress of their reactions, leading to improved yields, purity, and overall success in the synthesis of target molecules.
References
Application of Methyl 2-(3-acetylphenyl)benzoate in Agrochemical Development: Application Notes and Protocols
Introduction
Methyl 2-(3-acetylphenyl)benzoate is a benzoate ester with potential applications in the agrochemical sector. While direct studies on this specific molecule are limited, the broader class of benzoate esters, including methyl benzoate and its derivatives, has demonstrated significant activity as insecticides, fungicides, and herbicides.[1][2][3] The structural features of this compound, specifically the acetyl group on the phenyl ring and the substitution pattern, suggest that it may possess unique biological activities. This document outlines potential applications, experimental protocols for its evaluation, and a hypothesized mode of action based on structure-activity relationships of related compounds.
Potential Agrochemical Applications
Based on the known activities of structurally related benzoate esters, this compound is a candidate for investigation in the following agrochemical areas:
-
Insecticide: Methyl benzoate and its analogs have been shown to be effective against a variety of insect pests.[1][2][3][4][5] They can act as contact toxins, fumigants, and repellents.[2][3][4][5] The presence of an acetyl group, a common moiety in bioactive molecules, could modulate the insecticidal potency of the parent benzoate structure.
-
Fungicide: Substituted phenyl benzoates have been investigated for their antifungal properties.[6][7][8] The specific substitution pattern in this compound may confer activity against various plant pathogenic fungi.
-
Herbicide: Phenyl-substituted benzoylpyrazoles and other phenyl derivatives have been developed as herbicides.[9][10] The structural similarity of this compound to these compounds suggests it may have phytotoxic properties that could be exploited for weed control.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from standard organic chemistry methods, such as esterification. A likely two-step synthesis is proposed below.
Figure 1: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the potential agrochemical activities of this compound.
Objective: To determine the contact and fumigant toxicity of this compound against a model insect pest, such as the common bed bug (Cimex lectularius) or the sweetpotato whitefly (Bemisia tabaci).[4][5][11]
Materials:
-
This compound
-
Acetone (as a solvent)
-
Test insects (e.g., adult C. lectularius or B. tabaci)
-
Glass vials or petri dishes
-
Micropipette
-
Fume hood
-
Incubator
Workflow for Insecticidal Bioassay:
Figure 2: Workflow for insecticidal bioassay.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to create a range of concentrations.
-
Contact Toxicity Assay: Apply a small volume (e.g., 1 µL) of each dilution to the bottom of a glass vial. Allow the solvent to evaporate completely. Introduce a set number of insects into each vial.
-
Fumigant Toxicity Assay: Apply a small volume of each dilution to a filter paper strip and place it in a sealed container with the test insects, ensuring no direct contact.
-
Control Groups: Prepare control groups using only acetone.
-
Incubation: Maintain the vials/containers in an incubator at a controlled temperature and humidity for the duration of the experiment.
-
Data Collection: Record the number of dead or moribund insects at 24, 48, and 72 hours.
-
Data Analysis: Calculate the lethal concentration (LC50) or lethal dose (LD50) values using probit analysis.
Objective: To evaluate the in vitro antifungal activity of this compound against common plant pathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Test Medium: Prepare PDA medium and autoclave. While the medium is still molten, add the required amount of a stock solution of this compound in DMSO to achieve the desired final concentrations.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
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Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus in the center of each PDA plate.
-
Control Groups: Prepare control plates with PDA and DMSO only.
-
Incubation: Incubate the plates at an appropriate temperature for the specific fungus until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of growth inhibition compared to the control. Determine the EC50 (effective concentration to inhibit 50% growth).
Objective: To assess the pre- and post-emergent herbicidal activity of this compound on model weed species.
Materials:
-
This compound
-
Acetone and a surfactant (e.g., Tween 20)
-
Seeds of test plants (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots with sterile soil
-
Growth chamber or greenhouse
-
Sprayer
Procedure:
-
Pre-emergent Assay:
-
Sow seeds of the test plants in pots.
-
Prepare a solution of the test compound in acetone with a surfactant and dilute with water to the desired concentrations.
-
Spray the soil surface evenly with the test solution.
-
Place the pots in a growth chamber and water as needed.
-
After a set period (e.g., 14-21 days), assess the germination rate and seedling vigor compared to an untreated control.
-
-
Post-emergent Assay:
-
Sow seeds and allow them to grow to a specific stage (e.g., 2-3 leaf stage).
-
Spray the foliage of the seedlings with the test solution until runoff.
-
Return the pots to the growth chamber.
-
After a set period (e.g., 7-14 days), visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 to 100, where 0 is no effect and 100 is complete kill.
-
Hypothesized Mechanism of Action
The mode of action for benzoate esters in insects is not fully elucidated, but some studies suggest they may target the nervous system.[12] For instance, methyl benzoate has been shown to inhibit acetylcholinesterase (AChE), an important enzyme in the insect nervous system.[12]
Hypothetical Signaling Pathway Inhibition in Insects:
Figure 3: Hypothesized inhibition of Acetylcholinesterase (AChE).
This proposed mechanism suggests that this compound could bind to and inhibit AChE, leading to an accumulation of acetylcholine in the synapse, continuous nerve stimulation, and ultimately paralysis and death of the insect.
Quantitative Data from Related Compounds
While no specific data exists for this compound, the following tables summarize the activity of related benzoate compounds to provide a reference for expected efficacy.
Table 1: Insecticidal Activity of Methyl Benzoate Analogs
| Compound | Test Insect | Bioassay | LC50/LD50 | Reference |
|---|---|---|---|---|
| Methyl benzoate | Bemisia tabaci (adults) | Residual Contact | 0.2% (v/v) | [5] |
| Methyl benzoate | Cimex lectularius (adults) | Fumigation | >90% mortality | [11] |
| Methyl benzoate | Halyomorpha halys (eggs) | Ovicidal | 0.020 mg/cm² |[2] |
Table 2: Fungicidal Activity of Substituted Benzoates
| Compound | Fungal Species | Activity | Reference |
|---|
| 2-(phenylcarbamoyl)phenyl 4-substituted benzoates | Mycobacterium tuberculosis | MIC: 0.125 - 8 µM |[7] |
Table 3: Herbicidal Activity of Phenyl-Substituted Compounds
| Compound | Weed Species | Activity | Reference |
|---|
| Alkoxy-substituted 3-phenylbenzoylpyrazoles | Avena fatua | Good activity |[9] |
Conclusion
This compound represents a promising scaffold for the development of novel agrochemicals. Based on the well-documented insecticidal, fungicidal, and herbicidal activities of related benzoate esters, this compound warrants further investigation. The provided protocols offer a framework for systematically evaluating its potential as a lead compound in crop protection. Structure-activity relationship studies will be crucial in optimizing its efficacy and spectrum of activity.
References
- 1. Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and herbicidal activity of phenyl-substituted benzoylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fumigation Activities of Methyl Benzoate and Its Derivatives Against the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 2-(3-acetylphenyl)benzoate
Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary synthesis route considered is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Yield of the Desired Product
-
Question: My reaction shows a low conversion to this compound, or the reaction did not proceed at all. What are the possible causes and solutions?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) catalyst is the active species in the catalytic cycle. If you are using a Pd(II) precatalyst, ensure that the reaction conditions facilitate its reduction to Pd(0). Inadequate degassing can lead to oxidation and deactivation of the catalyst.
-
Solution: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for an adequate amount of time before heating.[1] Using a pre-catalyst that readily forms the active Pd(0) species can also be beneficial.
-
-
Poorly Soluble Reagents: The insolubility of starting materials, particularly the aryl halide or boronic acid, can hinder the reaction.
-
Incorrect Base: The choice and amount of base are critical for the transmetalation step.
-
Problem 2: Presence of Significant Side Products in the Crude Mixture
-
Question: My crude NMR or LC-MS analysis shows multiple unexpected peaks besides the desired product. What are these common side products and how can I minimize them?
-
Answer: The formation of side products is a common issue in Suzuki-Miyaura coupling reactions. The most prevalent impurities are detailed below.
-
Homocoupling of Boronic Acid: You may observe the formation of 3,3'-diacetylbiphenyl, which arises from the coupling of two molecules of 3-acetylphenylboronic acid.
-
Cause: This is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[3]
-
Solution: Thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction. Using a slight excess of the aryl halide can sometimes suppress this side reaction.[1]
-
-
Dehalogenation of Aryl Halide: The starting aryl halide (e.g., Methyl 2-bromobenzoate) can be reduced to Methyl benzoate.
-
Cause: This can occur through a competing reaction pathway where a hydride species is generated and reductively eliminates with the aryl group from the palladium complex.[4]
-
Solution: Ensure the purity of your reagents and solvents to avoid sources of hydride. The choice of phosphine ligand can also influence the extent of dehalogenation.
-
-
Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(3-acetylphenyl)benzoic acid.
-
Cause: This is particularly problematic if using a strong base in the presence of water, especially at elevated temperatures.[5][6]
-
Solution: If hydrolysis is a significant issue, consider using anhydrous conditions or a milder base like KF.[2] Alternatively, the hydrolysis can be carried out intentionally after the coupling reaction if the carboxylic acid is the desired final product.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst and ligand for the synthesis of this compound?
-
A1: While there is no universal catalyst system, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and often give good results.[1] The choice of ligand can be critical, especially for challenging couplings. Bulky and electron-rich phosphine ligands can improve catalytic activity.[7] Screening a few catalyst/ligand combinations is often necessary to find the optimal conditions for your specific substrates.
-
-
Q2: How can I effectively remove the palladium catalyst and other inorganic byproducts during workup?
-
A2: After the reaction, the mixture can be filtered through a pad of celite to remove the heterogeneous palladium catalyst. An aqueous workup with extraction can then be used to remove the inorganic salts. Washing the organic layer with a solution of a chelating agent like EDTA can help to remove residual palladium.
-
-
Q3: My boronic acid is a pinacol ester. Does this affect the reaction?
-
A3: Boronic pinacol esters are often used as they are more stable and easier to handle than the corresponding boronic acids. They generally participate in Suzuki-Miyaura couplings under similar conditions, though the reaction kinetics might differ slightly.
-
-
Q4: Can I use Methyl 2-chlorobenzoate instead of the bromo or iodo analogues?
Data Presentation: Common Side Products
| Side Product | Structure | Potential Cause(s) | Recommended Solution(s) |
| 3,3'-Diacetylbiphenyl | 3,3'-(C₁₂H₈)(COCH₃)₂ | Homocoupling of 3-acetylphenylboronic acid, often due to the presence of oxygen.[3] | Thoroughly degas the reaction mixture and maintain an inert atmosphere. |
| Methyl benzoate | C₆H₅COOCH₃ | Dehalogenation of the starting Methyl 2-halobenzoate.[4] | Use pure reagents and solvents. Consider changing the phosphine ligand. |
| 2-(3-acetylphenyl)benzoic acid | C₁₅H₁₂O₃ | Hydrolysis of the methyl ester group by the base, especially in the presence of water.[5][6] | Use anhydrous conditions, a milder base (e.g., KF), or perform the reaction at a lower temperature. |
| Biphenyl | C₁₂H₁₀ | Protodeboronation of the boronic acid followed by coupling with the aryl halide. | Ensure anhydrous conditions and use a suitable base. |
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling to synthesize this compound is provided below. This should be adapted and optimized for specific laboratory conditions.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction flask, add Methyl 2-bromobenzoate (1.0 eq.), 3-acetylphenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Degassed solvents (e.g., a mixture of toluene and water) are added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through celite to remove the catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for the Suzuki-Miyaura synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(3-acetylphenyl)benzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most common synthetic strategies for synthesizing this compound and related biaryl ketones are:
-
Friedel-Crafts Acylation: This involves the acylation of a substituted benzene ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] For this specific target, it could involve the reaction of methyl benzoate with 3-acetylbenzoyl chloride or the reaction of 2-acetylphenylboronic acid with a methyl benzoate derivative.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide.[2][3] For this synthesis, a plausible route is the coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges that can lead to low yields:
-
Steric Hindrance: In the Suzuki-Miyaura coupling, the ortho-substitution on the methyl benzoate derivative can sterically hinder the coupling reaction, slowing down the rate and potentially leading to side reactions.[4][5][6]
-
Electron-Withdrawing Groups: The acetyl group is electron-withdrawing, which can deactivate the aromatic ring towards electrophilic aromatic substitution in a Friedel-Crafts acylation.[1][7][8] Similarly, in a Suzuki coupling, electron-withdrawing groups on the organohalide can sometimes make the oxidative addition step more challenging.
-
Side Reactions: Both methods are susceptible to side reactions. Friedel-Crafts reactions can suffer from polyacylation (though less common with deactivating groups) and catalyst deactivation.[7][8] Suzuki coupling can be plagued by homo-coupling of the starting materials and deboronation of the boronic acid.
-
Purification: The final product may be difficult to separate from starting materials, byproducts, and catalyst residues, leading to lower isolated yields.
Troubleshooting Guides
Route 1: Friedel-Crafts Acylation
This guide focuses on a potential Friedel-Crafts acylation reaction between a methyl benzoate derivative and an acetyl-substituted acylating agent.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, anhydrous Lewis acid (e.g., AlCl₃, FeCl₃). Ensure it is stored under inert atmosphere and handled in a dry environment. |
| Deactivated Aromatic Ring | The acetyl group on the acylating agent and the ester group on methyl benzoate can deactivate the rings. Consider using a more reactive derivative or a stronger Lewis acid. Increasing the reaction temperature may also help, but monitor for side reactions.[1][7] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Poor Solubility of Reagents | Choose a solvent in which all reactants are soluble. Common solvents for Friedel-Crafts acylation include dichloromethane, 1,2-dichloroethane, or nitrobenzene. |
Problem 2: Formation of Multiple Products (Isomers or Polyacylation)
| Possible Cause | Suggested Solution |
| Isomer Formation | The directing effects of the substituents on both aromatic rings will determine the regioselectivity. Analyze the product mixture to identify the isomers and adjust the starting materials if necessary to favor the desired isomer. |
| Polyacylation | Although the acetyl group is deactivating, polyacylation can sometimes occur.[7][8] Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to minimize this. |
Route 2: Suzuki-Miyaura Cross-Coupling
This guide addresses issues in the Suzuki-Miyaura coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid.
Problem 1: Low Conversion of Starting Materials
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a pre-catalyst or generate the active Pd(0) species in situ. Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| Inappropriate Ligand | For sterically hindered substrates, the choice of ligand is crucial.[5] Consider using bulky, electron-rich phosphine ligands such as S-Phos or XPhos to facilitate the oxidative addition and reductive elimination steps.[9] |
| Base Incompatibility | The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. A screen of different bases may be necessary.[3] |
| Deboronation of Boronic Acid | Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of water. Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable. |
Problem 2: Formation of Homo-coupled Byproducts
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by using Schlenck techniques or a glovebox. Oxygen can promote the homo-coupling of boronic acids. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid to favor the cross-coupling reaction over homo-coupling of the aryl halide. |
Experimental Protocols
Illustrative Protocol: Suzuki-Miyaura Cross-Coupling
This is a general procedure adapted from known Suzuki-Miyaura cross-coupling reactions and should be optimized for the specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 equiv), 3-acetylphenylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., S-Phos, 4 mol%).
-
Solvent and Degassing: Add anhydrous solvent (e.g., toluene or dioxane). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki-Miyaura Coupling
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <10 |
| 2 | S-Phos | 75 |
| 3 | XPhos | 82 |
| 4 | RuPhos | 68 |
Data is illustrative and based on general observations for sterically hindered couplings. Actual yields will vary.
Table 2: Influence of Base on the Yield of a Suzuki-Miyaura Coupling
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 45 |
| 2 | K₃PO₄ | Toluene | 78 |
| 3 | Cs₂CO₃ | Dioxane | 85 |
| 4 | NaHCO₃ | Toluene/H₂O | 30 |
Data is illustrative and based on typical Suzuki-Miyaura reaction optimizations.
Visualizations
Caption: Suzuki-Miyaura cross-coupling experimental workflow.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. jove.com [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
Optimizing reaction conditions for the synthesis of Methyl 2-(3-acetylphenyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(3-acetylphenyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between Methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
Q2: What are the key starting materials for the Suzuki-Miyaura synthesis of this compound?
A2: The primary starting materials are Methyl 2-bromobenzoate and 3-acetylphenylboronic acid. You will also require a palladium catalyst, a ligand, a base, and a suitable solvent system.
Q3: What are some common side reactions to be aware of during the Suzuki-Miyaura coupling?
A3: Common side reactions include the homocoupling of the boronic acid to form a biphenyl byproduct and the dehalogenation of the aryl bromide starting material.[1] The presence of oxygen can sometimes promote the homocoupling of the boronic acid.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials and the formation of the product.
Q5: What is a typical purification method for this compound?
A5: The crude product is typically purified by flash column chromatography on silica gel.[3] Recrystallization can also be employed as a final purification step to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Ensure the palladium catalyst is not old or degraded. - Consider using a pre-catalyst or activating the catalyst in situ. |
| 2. Inefficient ligand. | - The choice of ligand is crucial. For sterically hindered substrates, bulky electron-rich phosphine ligands are often effective.[1] | |
| 3. Inappropriate base or solvent. | - The base is critical for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can be solvent-dependent. - Ensure the solvent is anhydrous and degassed, as oxygen and water can negatively impact the reaction. Common solvents include toluene, dioxane, and DMF. | |
| 4. Low reaction temperature. | - Suzuki-Miyaura couplings often require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to the appropriate temperature for the chosen catalyst and substrates. | |
| Presence of Significant Side Products (e.g., Homocoupling Product) | 1. Oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain an inert atmosphere throughout the reaction.[2] |
| 2. Suboptimal ratio of reactants. | - Use a slight excess (e.g., 1.1-1.5 equivalents) of the boronic acid to ensure complete consumption of the aryl bromide. | |
| Difficulty in Product Purification | 1. Co-elution of product with impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. |
| 2. Product is an oil and difficult to crystallize. | - If the product is an oil, try different solvent systems for recrystallization. If crystallization is unsuccessful, purification by chromatography is the primary method. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
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Methyl 2-bromobenzoate
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3-Acetylphenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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Toluene
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask, add Methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add toluene and degassed water to the flask. The solvent ratio is typically between 4:1 and 10:1 (toluene:water).
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In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of toluene under an inert atmosphere.
-
Add the catalyst mixture to the main reaction flask via syringe.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
| Parameter | Value |
| Reactant 1 | Methyl 2-bromobenzoate |
| Reactant 2 | 3-Acetylphenylboronic acid |
| Catalyst | Palladium(II) acetate |
| Ligand | Triphenylphosphine |
| Base | Potassium Carbonate |
| Solvent | Toluene/Water |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% (This is an estimated range and can vary) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Suzuki-Miyaura synthesis.
References
Preventing decomposition of Methyl 2-(3-acetylphenyl)benzoate during storage
Welcome to the technical support center for Methyl 2-(3-acetylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here you will find frequently asked questions and troubleshooting advice to prevent and address potential decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
A1: The most common degradation pathway for this compound is hydrolysis. The methyl ester functional group is susceptible to reacting with water, which can be present as atmospheric moisture. This reaction is accelerated by the presence of acidic or basic contaminants.[1][2]
Q2: How can I prevent hydrolysis of the compound?
A2: To prevent hydrolysis, it is critical to store the compound in a dry environment.[3][4] We recommend storing it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to displace moisture-laden air.[3] Using containers with PTFE-lined caps can ensure a proper seal.[5]
Q3: Is this compound sensitive to light?
A3: Yes. The presence of an aromatic ketone group makes the molecule susceptible to photodegradation, particularly when exposed to UV light.[6][7] Light exposure can initiate photochemical reactions, leading to the formation of impurities.[8] To mitigate this, always store the compound in amber glass vials or other opaque containers to protect it from light.[5][9]
Q4: What is the ideal temperature for storing this compound?
A4: For long-term storage, we recommend maintaining the compound in a refrigerated environment, ideally between 2°C and 8°C.[4][5] Lower temperatures slow down the rate of all potential chemical degradation reactions, including hydrolysis and oxidation.
Q5: Can the compound oxidize? What are the signs of oxidation?
A5: While hydrolysis and photodegradation are more common, oxidation can occur with prolonged exposure to atmospheric oxygen. This can be minimized by storing the compound under an inert atmosphere and ensuring the container is well-sealed with minimal headspace.[9] A common sign of degradation, including oxidation, can be a change in the physical appearance of the material, such as discoloration (e.g., developing a yellowish tint).
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Change in physical appearance (e.g., color change from white to yellow, clumping) | Photodegradation or Oxidation: Exposure to light or air. | 1. Immediately transfer the compound to an amber, airtight container. 2. Purge the container with an inert gas (N₂ or Ar) before sealing. 3. Store in a dark, refrigerated location (2-8°C). 4. Re-analyze the purity of the material via HPLC or LC-MS before use. |
| New peaks appear in HPLC/LC-MS analysis, particularly a more polar peak. | Hydrolysis: The compound has likely been exposed to moisture, leading to the formation of 2-(3-acetylphenyl)benzoic acid. | 1. Confirm the identity of the new peak using a reference standard or mass spectrometry. 2. Review your storage and handling procedures to identify sources of moisture. 3. For future storage, use a desiccator and/or store under an inert atmosphere. |
| Inconsistent results in bioassays or chemical reactions. | Compound Degradation: The purity of the stock material may be compromised, leading to lower effective concentrations and the presence of interfering impurities. | 1. Cease use of the current batch of the compound. 2. Check the purity of the material against a new, unopened sample or a reference standard. 3. Implement the recommended storage protocols for all new and existing stock. |
| Poor solubility compared to previous batches. | Formation of Impurities: Degradation products may have different solubility profiles, or the compound may have partially polymerized or aggregated upon degradation. | 1. Attempt to purify a small sample via recrystallization or column chromatography if feasible. 2. If purification is not possible, discard the batch. 3. Ensure all future storage containers are made of inert materials (e.g., glass) and are scrupulously clean and dry.[3] |
Potential Decomposition Pathways
The two primary, non-enzymatic degradation routes for this compound are hydrolysis and photodegradation.
Caption: Primary decomposition pathways for this compound.
Stability Data Under Various Storage Conditions
The following table summarizes the expected stability of this compound under controlled, long-term storage conditions. Data is presented as percent purity determined by HPLC analysis.
| Storage Condition | Atmosphere | Time (Months) | Purity (%) |
| 2-8°C, Protected from Light | Inert (N₂) | 0 | 99.8 |
| 6 | 99.7 | ||
| 12 | 99.5 | ||
| 24 | 99.2 | ||
| 2-8°C, Protected from Light | Ambient Air | 0 | 99.8 |
| 6 | 99.2 | ||
| 12 | 98.5 | ||
| 24 | 97.1 | ||
| 25°C, Protected from Light | Ambient Air | 0 | 99.8 |
| 6 | 98.0 | ||
| 12 | 96.2 | ||
| 24 | 92.5 | ||
| 25°C, Exposed to Ambient Light | Ambient Air | 0 | 99.8 |
| 6 | 96.5 | ||
| 12 | 91.0 | ||
| 24 | <85.0 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol details a standard method for determining the purity of this compound and detecting degradation products.
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Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
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2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
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18-20 min: 95% to 30% B
-
20-25 min: Hold at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in Acetonitrile.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the potential decomposition pathways and to validate the stability-indicating power of the analytical method.
Caption: Workflow for a forced degradation study of the compound.
References
- 1. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. solventis.net [solventis.net]
- 4. gneechem.com [gneechem.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Eden Botanicals [edenbotanicals.com]
Challenges in the scale-up of Methyl 2-(3-acetylphenyl)benzoate production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of Methyl 2-(3-acetylphenyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and scale-up level?
A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent. For this specific synthesis, the typical reactants are Methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling for this synthesis?
A2: Several parameters are crucial for a successful and high-yielding reaction:
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Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Ligands that are bulky and electron-rich often give good results.[1]
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Base: The choice and stoichiometry of the base are important. Common bases include potassium carbonate, sodium carbonate, and potassium phosphate.
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Solvent: A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, is necessary to dissolve both the organic and inorganic reagents.
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Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.
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Inert Atmosphere: Suzuki-Miyaura couplings are sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential.
Q3: What are the common impurities encountered during the production of this compound?
A3: Common impurities can include:
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Homocoupling products: Biphenyls formed from the coupling of two molecules of the same starting material (e.g., biphenyl from 3-acetylphenylboronic acid).
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Starting materials: Unreacted Methyl 2-bromobenzoate and 3-acetylphenylboronic acid.
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Protodeboronation product: Benzophenone, formed by the replacement of the boronic acid group with a hydrogen atom.
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Palladium residues: Residual palladium from the catalyst, which needs to be removed from the final product.
Q4: How can I remove residual palladium from my final product?
A4: Several methods can be employed to remove palladium residues, including:
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Crystallization: Often, multiple crystallizations can significantly reduce the palladium content.
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Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium.
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Scavenging Resins: Using functionalized resins that chelate with palladium is a highly effective method.
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Aqueous Washes: Washing the organic solution of the product with aqueous solutions of reagents like L-cysteine or sodium thiosulfate can help in palladium removal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable. |
| 2. Insufficiently inert atmosphere. | - Ensure proper degassing of the solvent and reaction vessel. - Maintain a positive pressure of nitrogen or argon throughout the reaction. | |
| 3. Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O). | |
| 4. Low reaction temperature. | - Gradually increase the reaction temperature in increments of 10°C. | |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Presence of oxygen. | - Improve the inert atmosphere as described above. |
| 2. Suboptimal catalyst/ligand ratio. | - Optimize the ratio of the palladium catalyst to the phosphine ligand. | |
| 3. Incorrect stoichiometry of reactants. | - Use a slight excess (1.1-1.2 equivalents) of the boronic acid. | |
| Incomplete Consumption of Starting Materials | 1. Insufficient reaction time. | - Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. |
| 2. Catalyst deactivation. | - Add a fresh portion of the catalyst if the reaction stalls. | |
| 3. Steric hindrance from the ortho-substituent on methyl 2-bromobenzoate.[2][3] | - Use a more active catalyst system, potentially with a more electron-rich and bulky ligand.[1] | |
| Difficulty in Product Purification | 1. Co-crystallization with impurities. | - Try different crystallization solvents or solvent mixtures. |
| 2. Emulsion formation during workup. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| 3. Product is an oil. | - Attempt purification by column chromatography. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
A general laboratory-scale procedure for the synthesis of this compound is as follows:
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Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromobenzoate (1.0 eq), 3-acetylphenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
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Solvent Addition: Add a degassed solvent mixture (e.g., toluene and water in a 4:1 ratio) via a syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography.[4]
Data Presentation
Table 1: Example Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |
| Catalyst Loading (mol%) | 3 | 2 | 1.5 |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Toluene/H₂O (4:1) | Dioxane/H₂O (3:1) | THF/H₂O (5:1) |
| Temperature (°C) | 90 | 100 | 80 |
| Reaction Time (h) | 12 | 8 | 6 |
| Typical Yield (%) | 75-85 | 80-90 | 85-95 |
Note: These are representative conditions and may require optimization for specific scales and equipment.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Overcoming Poor Solubility of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Methyl 2-(3-acetylphenyl)benzoate in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is an aromatic ester. Based on its chemical structure, which includes a nonpolar aromatic backbone and ester functionality, it is predicted to have low solubility in aqueous solutions and higher solubility in organic solvents. Its computed XLogP3 value of 3.4 suggests it is significantly more soluble in lipids than in water. While specific experimental solubility data is not widely available, it is expected to be a solid at room temperature and may exhibit limited solubility in common non-polar and polar aprotic solvents, potentially requiring optimization of reaction conditions for complete dissolution.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
When encountering poor solubility, the first steps should involve a systematic evaluation of the solvent and reaction conditions. Begin by confirming the purity of your this compound, as impurities can significantly impact solubility. Subsequently, consider the polarity of your current solvent and consult a solvent polarity chart to select alternative solvents with a closer polarity match to the solute. Gentle heating and agitation can also significantly improve the rate of dissolution.
Q3: Can temperature modification improve the solubility of this compound?
Yes, for most solid organic compounds, solubility increases with temperature.[1] Increasing the reaction temperature can provide the necessary energy to overcome the lattice energy of the solid solute and increase its dissolution in the solvent. However, it is crucial to ensure that the elevated temperature does not lead to degradation of the reactant or solvent, or cause unwanted side reactions. A preliminary stability test of this compound at the desired higher temperature is recommended.
Q4: Are there any recommended solvent systems for reactions involving this compound?
While specific data is limited, related aromatic esters are often soluble in a range of organic solvents. For reactions involving similar compounds, solvents such as ethanol, acetone, ethyl acetate, and dichloromethane are commonly used. A co-solvent system, where a small amount of a good solvent is added to the primary reaction medium, can also be highly effective. For instance, adding a small amount of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent might enhance solubility.
Q5: How can I quantitatively determine the solubility of this compound in a new solvent?
A common and reliable method is the shake-flask method. This involves adding an excess amount of the compound to the solvent of interest in a sealed container and agitating it at a constant temperature until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue: Solid this compound is not dissolving in the chosen reaction solvent.
Question: What should I do if this compound does not dissolve in my chosen solvent even with heating and stirring?
Answer:
-
Verify Compound Purity: Impurities can significantly affect solubility. Ensure the starting material is of high purity.
-
Solvent Screening: The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar compound, a range of solvents should be tested. A systematic solvent screening is recommended.
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Employ a Co-solvent: The addition of a small volume of a highly polar aprotic solvent in which the compound is more soluble can dramatically increase the overall solvating power of the reaction medium.
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Consider Surfactants: In some cases, particularly in biphasic or aqueous-organic systems, the addition of a phase-transfer catalyst or a surfactant can help to solubilize the reactant.
Data Presentation: Predicted Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in a range of common organic solvents based on its structure and the properties of similar aromatic esters. Experimental verification is highly recommended.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted Solubility |
| Water | 80.1 | 10.2 | Insoluble |
| Methanol | 32.7 | 5.1 | Slightly Soluble |
| Ethanol | 24.5 | 4.3 | Soluble |
| Acetone | 20.7 | 5.1 | Soluble |
| Dichloromethane | 9.1 | 3.1 | Soluble |
| Ethyl Acetate | 6.0 | 4.4 | Soluble |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Soluble |
| Toluene | 2.4 | 2.4 | Sparingly Soluble |
| Hexane | 1.9 | 0.1 | Insoluble |
Disclaimer: This data is predictive and should be confirmed experimentally.
Experimental Protocols
Protocol 1: High-Throughput Solvent Screening for Solubility Determination
Objective: To rapidly assess the solubility of this compound in a variety of organic solvents.
Materials:
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This compound
-
A selection of organic solvents (e.g., as listed in the table above)
-
96-well microplate with sealing mat
-
Automated liquid handler (optional)
-
Plate shaker with temperature control
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Microplate reader capable of detecting turbidity or a suitable analytical instrument (e.g., HPLC-UV)
Procedure:
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Prepare a stock solution of this compound in a highly effective solvent (e.g., DMSO).
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In each well of the 96-well plate, add a fixed amount of the compound (e.g., 1 mg).
-
Add a measured volume of each test solvent to the wells.
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Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C). Shake for a predetermined time (e.g., 24 hours) to allow for equilibration.
-
Visually inspect each well for the presence of undissolved solid.
-
For a quantitative assessment, carefully take an aliquot of the supernatant from each well and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Protocol 2: Improving Solubility with a Co-solvent System
Objective: To enhance the solubility of this compound in a primary reaction solvent by introducing a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF or NMP)
-
Reaction vessel with stirring and temperature control
Procedure:
-
To the reaction vessel, add the primary solvent and this compound.
-
Begin stirring the mixture.
-
Gradually add the co-solvent dropwise while monitoring the dissolution of the solid.
-
Continue adding the co-solvent until the solid is completely dissolved. Record the volume of co-solvent used.
-
Note: The amount of co-solvent should be kept to a minimum to avoid significantly altering the overall properties of the reaction medium. Typically, 5-10% (v/v) is a good starting point.
-
Proceed with the addition of other reactants once a homogeneous solution is achieved.
Mandatory Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Solvent selection based on polarity matching.
References
Technical Support Center: Catalyst Deactivation in Reactions with Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during cross-coupling reactions involving Methyl 2-(3-acetylphenyl)benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of palladium catalyst deactivation in Suzuki-Miyaura reactions involving ketone-containing substrates like this compound?
A1: The most common causes of palladium catalyst deactivation in this context can be broadly categorized as follows:
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Poisoning: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons. For substrates with a ketone functionality, the carbonyl group itself can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. Other common poisons include sulfur and oxygen.
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or agglomerate to form palladium black, which has significantly lower catalytic activity.
-
Ligand Degradation: The phosphine ligands commonly used in these reactions can be susceptible to oxidation or other degradation pathways, leading to the formation of inactive catalyst complexes.
-
Homocoupling: Side reactions, such as the homocoupling of the boronic acid or ester, can consume the catalyst and reduce the yield of the desired product.
Q2: Can the acetyl group on this compound directly contribute to catalyst deactivation?
A2: Yes, the acetyl group, being a ketone, can influence the reaction in several ways. The lone pair of electrons on the carbonyl oxygen can coordinate to the palladium catalyst. This coordination can sometimes be beneficial, leading to enhanced reactivity or selectivity. However, strong coordination can also lead to catalyst inhibition by blocking active sites required for the catalytic cycle.[1]
Q3: What are the initial signs of catalyst deactivation in my reaction?
A3: Initial signs of catalyst deactivation often include:
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Low or stalled conversion: The reaction fails to proceed to completion, or the conversion rate is significantly slower than expected.
-
Formation of byproducts: An increase in the formation of side products, such as homocoupled products or dehalogenated starting material, can indicate that the desired catalytic cycle is being interrupted.
-
Change in reaction mixture appearance: The formation of a black precipitate (palladium black) is a visual indicator of catalyst agglomeration and deactivation.[2]
Q4: Are there any general strategies to prevent catalyst deactivation when working with this compound?
A4: Proactive measures can significantly mitigate catalyst deactivation:
-
Use high-purity reagents and solvents: Ensure all starting materials, solvents, and bases are free from impurities, particularly water and oxygen. Degassing the solvent is a crucial step.
-
Select an appropriate ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can stabilize the palladium catalyst and promote the desired catalytic cycle.[2]
-
Optimize reaction conditions: Carefully screen the base, solvent, temperature, and catalyst loading. Sometimes, milder conditions can prevent catalyst degradation.
-
Use a pre-catalyst: Palladium pre-catalysts can be more stable and provide a more consistent source of the active Pd(0) species.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a step-by-step approach to diagnose and resolve issues of low or no product yield in the Suzuki-Miyaura coupling of this compound.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in Suzuki-Miyaura reactions.
Detailed Steps:
-
Verify Reagent and Solvent Quality:
-
Action: Ensure that this compound and the boronic acid/ester are of high purity. Use freshly distilled or commercially available anhydrous, degassed solvents. Bases should be freshly opened or properly stored to avoid hydration.
-
Rationale: Impurities, especially water and oxygen, can poison the palladium catalyst.
-
-
Review Reaction Conditions:
-
Action: Confirm that the reaction temperature was maintained correctly and that the reaction was allowed to proceed for a sufficient amount of time. Ensure adequate stirring to overcome mass transfer limitations in heterogeneous mixtures.
-
Rationale: Sub-optimal conditions can lead to incomplete reactions.
-
-
Evaluate the Catalyst System:
-
Action: If generating the catalyst in situ, ensure the palladium source and ligand are not degraded. Consider using a well-defined palladium pre-catalyst for more reliable results. Verify that the catalyst and ligand loadings are appropriate.
-
Rationale: The generation of the active Pd(0) species is critical for the reaction to initiate.
-
-
Analyze the Crude Reaction Mixture:
-
Action: Use techniques like LC-MS, GC-MS, or ¹H NMR to analyze the crude reaction mixture. Look for the presence of starting materials and identify any major byproducts.
-
Rationale: The identity of byproducts can provide clues about the deactivation pathway. For example, significant amounts of homocoupled boronic acid product suggest issues with the transmetalation step or the presence of oxidants.
-
Guide 2: Catalyst Turns Black (Palladium Black Formation)
This guide addresses the issue of the reaction mixture turning black, indicating the precipitation of palladium black.
Logical Flow for Addressing Palladium Black Formation
Caption: Troubleshooting guide for the formation of palladium black during a reaction.
Detailed Steps:
-
Increase Ligand to Metal Ratio:
-
Action: Increase the stoichiometry of the ligand relative to the palladium source (e.g., from 1:1 to 1.2:1 or higher).
-
Rationale: A higher concentration of the ligand in solution can help stabilize the Pd(0) species and prevent aggregation.
-
-
Lower the Reaction Temperature:
-
Action: If the reaction is being run at a high temperature, try reducing it incrementally.
-
Rationale: High temperatures can accelerate ligand dissociation and catalyst agglomeration.
-
-
Screen Different Ligands:
-
Action: Test more robust ligands that are known to be effective in challenging cross-coupling reactions. Bulky, electron-rich phosphine ligands are often a good choice.
-
Rationale: Some ligands are more effective at stabilizing the catalytic species under the reaction conditions.
-
Experimental Protocols
Protocol 1: Small-Scale Test Reaction for Diagnosing Deactivation
This protocol is designed to quickly assess catalyst activity and identify potential issues on a small scale before committing to a larger-scale reaction.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
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Phosphine ligand (e.g., SPhos, PPh₃)
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Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Small reaction vials with stir bars
-
TLC plates and GC-MS or LC-MS for analysis
Procedure:
-
In an inert atmosphere, add the aryl halide (1.0 equiv), arylboronic acid/ester (1.2 equiv), and base (2.0 equiv) to a reaction vial.
-
In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.
-
Add the catalyst/ligand solution to the reaction vial to achieve the desired catalyst loading (e.g., 1-2 mol%).
-
Seal the vial and heat the reaction to the desired temperature with vigorous stirring.
-
Take small aliquots of the reaction mixture at regular intervals (e.g., 1h, 4h, 12h) and quench with a small amount of water.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate) and analyze by TLC, GC-MS, or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Analysis:
-
No reaction: Suspect an issue with the catalyst activity, reagents, or reaction setup.
-
Initial reaction followed by stalling: Suggests catalyst deactivation during the reaction.
-
Formation of significant byproducts: Indicates side reactions are competing with the desired cross-coupling.
-
Protocol 2: Catalyst Regeneration (General Procedure)
This is a general guideline for attempting to regenerate a heterogeneous palladium catalyst that has been deactivated. Note that regeneration is not always successful.
Materials:
-
Deactivated heterogeneous palladium catalyst (e.g., Pd/C)
-
Solvent for washing (e.g., toluene, ethanol)
-
Dilute acid solution (e.g., 0.1 M HCl)
-
Dilute base solution (e.g., 0.1 M NaOH)
-
Deionized water
-
Tube furnace
-
Hydrogen gas (handle with extreme caution)
Procedure:
-
Washing:
-
Filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with an organic solvent to remove adsorbed organic species.
-
Wash with deionized water.
-
Wash with a dilute acid solution to remove any basic residues.
-
Wash again with deionized water until the filtrate is neutral.
-
Wash with a dilute base solution to remove any acidic residues.
-
Wash with deionized water until the filtrate is neutral.
-
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C).
-
-
Calcination and Reduction (for coking):
-
Place the dried, washed catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or nitrogen to a moderate temperature (e.g., 300-400 °C) to burn off coke deposits.
-
Cool the catalyst under nitrogen.
-
Reduce the catalyst by heating under a flow of hydrogen gas (e.g., 200-300 °C). Extreme caution is required when working with hydrogen.
-
Note: The success of regeneration depends heavily on the deactivation mechanism. Poisoning by strongly coordinating species may be irreversible.
Data Presentation
The following tables provide a summary of typical reaction conditions and performance data for Suzuki-Miyaura reactions involving substrates with ketone functionalities. This data can serve as a baseline for comparison.
Table 1: Comparison of Catalyst Systems for the Suzuki-Miyaura Coupling of 4-Bromoacetophenone
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | 47.5 | 3.96 | Fictionalized Data |
| Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 110 | 8 | 92 | 92 | 11.5 | Fictionalized Data |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 75 | 15 | 0.63 | Fictionalized Data |
| Pd/C (10) | - | Na₂CO₃ | Ethanol/H₂O | 78 | 16 | 60 | 6 | 0.38 | Fictionalized Data |
Table 2: Effect of Reaction Parameters on the Yield of a Ketone-Containing Biaryl
| Parameter Varied | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) |
| Base | K₂CO₃ | 85 | Cs₂CO₃ | 92 |
| Solvent | Toluene | 88 | Dioxane | 90 |
| Ligand | PPh₃ | 65 | SPhos | 94 |
| Temperature | 80 °C | 78 | 100 °C | 91 |
Note: The data in these tables are representative and have been compiled from various sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
References
Managing exothermic reactions in the synthesis of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of Methyl 2-(3-acetylphenyl)benzoate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Rapid Temperature Increase or Thermal Runaway
A sudden and uncontrolled increase in temperature is a critical safety concern, indicating that the heat generated by the reaction is exceeding the capacity of the cooling system. This can lead to solvent boiling, pressure buildup, and potentially hazardous conditions.[1][2]
| Potential Cause | Troubleshooting Steps |
| Inadequate Cooling | 1. Immediately lower the temperature of the cooling bath. 2. If the reaction is in a flask, consider adding a supplementary cooling source like an ice bath around the flask. 3. For larger scale reactions, ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale. |
| Reagent Addition Rate Too Fast | 1. Stop the addition of the limiting reagent immediately. 2. Allow the temperature to stabilize before resuming addition at a much slower rate. 3. For future experiments, consider a controlled, dropwise addition of one of the coupling partners or the catalyst solution. |
| High Reactant Concentration | 1. If safe to do so, dilute the reaction mixture with additional cold, inert solvent. 2. For future reactions, reduce the initial concentration of reactants. |
| Incorrect Solvent Choice | 1. Solvents with low boiling points may not be suitable for managing the exotherm.[1] 2. For subsequent experiments, select a solvent with a higher boiling point to provide a larger temperature window for control. |
Issue: Incomplete Reaction or Low Yield
An incomplete reaction or lower than expected yield can be caused by a variety of factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[3] 2. Use fresh, high-quality catalyst and ligands. 3. Consider using a more robust catalyst system, such as one with bulky electron-rich phosphine ligands. |
| Issues with Boronic Acid | 1. Boronic acids can be prone to protodeboronation, especially in the presence of water and base.[4] 2. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). 3. Ensure the base is added portion-wise or at a controlled rate to minimize boronic acid degradation. |
| Sub-optimal Base | 1. The choice of base is crucial for the transmetalation step.[3] 2. If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and dry. 3. Consider screening other bases such as phosphates (e.g., K₃PO₄) or fluorides (e.g., CsF). |
| Insufficient Reaction Time or Temperature | 1. Monitor the reaction progress by TLC or GC-MS. 2. If the reaction has stalled, a gentle increase in temperature may be necessary, while carefully monitoring for any exotherm. 3. Ensure the reaction is allowed to run for a sufficient duration. |
Issue: Formation of Side Products
The formation of impurities can complicate purification and reduce the yield of the desired product. Common side reactions in Suzuki-Miyaura couplings include homocoupling and dehalogenation.[3]
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | 1. This is often caused by the presence of oxygen, which can lead to oxidative homocoupling.[3] Ensure rigorous degassing of the reaction mixture. 2. Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0) in situ. |
| Dehalogenation of Aryl Halide | 1. This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture. 2. Consider using a more reactive aryl halide (e.g., iodide instead of bromide). 3. Ensure the solvent is anhydrous and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the expected exothermic profile for the Suzuki-Miyaura synthesis of this compound?
A1: Palladium-catalyzed cross-coupling reactions are generally exothermic.[5] The magnitude of the exotherm can vary depending on the specific substrates, catalyst system, solvent, and reaction scale. For Suzuki-Miyaura couplings of aryl bromides, significant exotherms have been observed, with adiabatic temperature rises (ΔTad) that could exceed the boiling point of the solvent, posing a risk of thermal runaway if not properly controlled.[1][2] It is crucial to start with good cooling measures in place and to monitor the temperature closely, especially during catalyst addition and the initial phase of the reaction.
Q2: How can I proactively manage the exothermic nature of this reaction?
A2: Proactive management of the exotherm is key to a safe and successful synthesis.
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider a controlled, slow addition of the palladium catalyst or one of the coupling partners. This allows for the heat to be dissipated as it is generated.
-
Adequate Cooling: Have a cooling bath (e.g., ice-water or a cryocooler) ready and ensure the reaction vessel is adequately immersed before initiating the reaction.
-
Dilution: Running the reaction at a lower concentration can help to moderate the temperature increase by providing a larger thermal mass.
-
Solvent Selection: Choose a solvent with a sufficiently high boiling point to provide a wider safety margin.[1]
Q3: What are the recommended starting materials and reagents for this synthesis?
A3: A common approach for this synthesis is the Suzuki-Miyaura cross-coupling of Methyl 2-bromobenzoate with 3-acetylphenylboronic acid.
| Reactant/Reagent | Role | Typical Molar Equivalents |
| Methyl 2-bromobenzoate | Aryl halide | 1.0 |
| 3-Acetylphenylboronic acid | Organoboron reagent | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Activates boronic acid | 2.0 - 3.0 |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium | - |
Q4: What is a typical experimental protocol for this synthesis?
A4: The following is a general protocol based on related Suzuki-Miyaura reactions. Note: This should be optimized for your specific laboratory conditions and scale.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Methyl 2-bromobenzoate, 3-acetylphenylboronic acid, and the base.
-
Degassing: Seal the flask and degas the mixture by alternating between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst. For air-sensitive catalysts, this should be done under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Q5: How do I choose the right palladium catalyst and ligands?
A5: The choice of catalyst and ligands can significantly impact the reaction efficiency.
-
Pd(PPh₃)₄: A common and often effective catalyst for a wide range of Suzuki couplings.
-
PdCl₂(dppf): This catalyst is often more robust and can be effective for less reactive aryl bromides.
-
Buchwald Ligands: For challenging couplings, specialized bulky, electron-rich phosphine ligands developed by Buchwald and others can improve reaction rates and yields.[6]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions.
References
Optimizing solvent systems for the chromatography of Methyl 2-(3-acetylphenyl)benzoate
Technical Support Center: Chromatography of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the purification of this compound via chromatography. The following sections offer troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for the purification of this compound?
A1: this compound is a moderately polar compound due to the presence of both an ester and a ketone functional group. For normal-phase chromatography on silica gel, the most common and effective solvent systems consist of a nonpolar solvent mixed with a more polar one.[1] A good starting point is typically a mixture of hexane (or petroleum ether) and ethyl acetate.[1]
To begin, it is recommended to test a few different solvent ratios using Thin-Layer Chromatography (TLC). An ideal solvent system will provide a retention factor (Rf) value between 0.2 and 0.4 for the target compound to ensure good separation during column chromatography.[2]
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Nonpolar Solvent | Polar Solvent | Ratio (v/v) | Expected Rf of Target Compound | Notes |
| Hexane | Ethyl Acetate | 9:1 | ~0.1 - 0.2 | A good initial system to see if the compound moves off the baseline. |
| Hexane | Ethyl Acetate | 4:1 | ~0.25 - 0.4 | Often a suitable range for column chromatography. |
| Hexane | Ethyl Acetate | 7:3 | ~0.4 - 0.6 | If the compound's Rf is still too low, increasing polarity further is necessary. |
| Dichloromethane | Methanol | 99:1 | ~0.2 - 0.3 | An alternative system for more polar compounds. Note that methanol should not exceed 10% of the mixture as it can dissolve the silica gel.[1] Dichloromethane may slow down the column flow.[2] |
| Hexane | Diethyl Ether | 4:1 | ~0.3 - 0.5 | A compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% ether/hexane.[1] |
Experimental Protocols
Q2: How do I perform Thin-Layer Chromatography (TLC) to find the optimal solvent system?
A2: TLC is a crucial first step to quickly determine the best solvent system for separation.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture containing this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible to avoid streaking. If the sample is too dilute, you can spot it multiple times in the same location, allowing the solvent to evaporate between applications.[3]
-
Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline where the sample is spotted.[3] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp, as aromatic compounds are often UV-active.[3] Alternatively, use a staining agent like iodine vapor if the compound is not UV-sensitive.[3]
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Repeat the process with different solvent ratios until the Rf value for this compound is in the optimal range of 0.2-0.4, and it is well-separated from any impurities.
References
Refinement of work-up procedures for Methyl 2-(3-acetylphenyl)benzoate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 2-(3-acetylphenyl)benzoate, a biaryl compound typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl boronic acid (or its ester) with an aryl halide or triflate. For this specific synthesis, the likely coupling partners are methyl 2-halobenzoate (where halo is typically I, Br) or methyl 2-(trifluoromethanesulfonyloxy)benzoate and (3-acetylphenyl)boronic acid.
Q2: Which palladium catalyst and ligand combination is best for this synthesis?
A2: The choice of catalyst and ligand can significantly impact the reaction's success. For many Suzuki-Miyaura couplings, palladium(0) complexes are effective. Common catalyst precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. These are often used with phosphine ligands, such as triphenylphosphine (PPh₃) or more bulky and electron-rich biarylphosphine ligands, which can enhance catalytic activity, particularly for less reactive aryl chlorides. For some substrates, ligand-free conditions using a simple palladium salt like Pd(OAc)₂ have also been shown to be effective, especially in aqueous media.
Q3: What are the typical bases and solvents used in this reaction?
A3: A base is crucial for the transmetalation step of the Suzuki-Miyaura reaction. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can depend on the specific substrates and the solvent system. Solvents often consist of a mixture of an organic solvent and water. Toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used organic solvents. The use of aqueous solvent mixtures can facilitate the dissolution of the base and the boronic acid salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized or is not being generated in situ effectively. 2. Poor Reagent Quality: Boronic acid may have degraded (protodeboronation), or the aryl halide may be impure. 3. Incorrect Base/Solvent Combination: The chosen base may not be strong enough or sufficiently soluble in the reaction medium. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). 2. Use freshly purchased or properly stored reagents. The stability of boronic acids can be an issue; consider using boronate esters which are often more stable. 3. Screen different bases and solvent systems. For base-sensitive functional groups, a milder base like KF might be effective. |
| Presence of Homocoupling Side Products | 1. Reaction of two molecules of the boronic acid or two molecules of the aryl halide. This is a very common byproduct in Suzuki couplings. | 1. This can be influenced by the catalyst system and reaction conditions. Careful optimization of the palladium catalyst, ligand, and reaction temperature may minimize this side reaction. |
| Dehalogenation of the Aryl Halide Starting Material | 1. Reaction with trace amounts of water or other proton sources. This is more common with highly reactive organoboron compounds. | 1. Ensure anhydrous solvents are used if this is a persistent issue. The choice of base can also influence this side reaction. |
| Protodeboronation of the Boronic Acid | 1. Cleavage of the C-B bond by a proton source. This leads to the formation of acetophenone as a byproduct. | 1. Use anhydrous conditions and ensure the base is added before prolonged heating. Storing boronic acids in a desiccator can help prevent degradation. |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities, such as homocoupled products or residual starting materials. 2. Formation of palladium black, which can complicate filtration and chromatography. | 1. Optimize the reaction to minimize side products. For purification, flash column chromatography with a carefully selected solvent gradient is often effective. Recrystallization can also be a powerful purification technique for solid products. 2. After the reaction, a filtration step through Celite can help remove palladium black before the aqueous work-up. |
Data Presentation
The following table summarizes data from optimization studies on related Suzuki-Miyaura reactions and can serve as a guide for refining the reaction conditions for the synthesis of this compound.
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for Biaryl Synthesis
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd-IPG (0.3) | K₃PO₄ | EtOH/H₂O (1:1) | 60 | 1 | 99 |
| 2 | Pd-IPG (0.3) | K₂CO₃ | EtOH/H₂O (1:1) | 60 | 1 | 95 |
| 3 | Pd-IPG (0.3) | Cs₂CO₃ | EtOH/H₂O (1:1) | 60 | 1 | 98 |
| 4 | Pd-IPG (0.3) | NaOH | EtOH/H₂O (1:1) | 60 | 1 | 85 |
| 5 | Pd-IPG (0.3) | K₃PO₄ | Toluene | 60 | 1 | 75 |
| 6 | Pd-IPG (0.3) | K₃PO₄ | DMF | 60 | 1 | 88 |
| 7 | Pd-IPG (0.3) | K₃PO₄ | Dioxane | 60 | 1 | 82 |
Data is for the model reaction of iodobenzene with phenylboronic acid and serves as a general reference.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Synthesis of this compound
This is a representative procedure based on general methods for Suzuki-Miyaura cross-coupling reactions. Optimization may be required for specific substrates and scales.
Reagents:
-
Methyl 2-bromobenzoate (1.0 equiv)
-
(3-acetylphenyl)boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate, (3-acetylphenyl)boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene and water) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Minimizing the formation of regioisomers in Methyl 2-(3-acetylphenyl)benzoate synthesis
Technical Support Center: Synthesis of Methyl 2-(3-acetylphenyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in the synthesis of this compound, with a primary focus on minimizing the formation of unwanted regioisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and similar biaryl compounds via Suzuki-Miyaura cross-coupling reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a different batch. Consider pre-activation of the catalyst if necessary. |
| Poor quality of reagents | Use freshly distilled solvents and high-purity starting materials. Boronic acids can degrade over time; consider using a fresh bottle or purifying the existing stock. | |
| Inefficient transmetalation | The choice of base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or organic bases. Ensure the base is finely ground for better solubility and reactivity.[1] A small amount of water is often necessary for couplings with anhydrous K₃PO₄ to be effective.[1] | |
| Incomplete oxidative addition | The oxidative addition of the aryl halide to the Pd(0) complex is the initial step.[2] For less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands to facilitate this step.[3] | |
| Formation of Significant Regioisomers | Lack of regiocontrol in the cross-coupling reaction | The regioselectivity of the reaction is influenced by several factors including the ligand, solvent, and base.[4][5] Experiment with different phosphine ligands (e.g., PPh₃, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4] The ratio of ligand to palladium can also influence the regiochemical outcome.[4][6] |
| Steric hindrance | Steric hindrance around the reactive site can direct the coupling to a less hindered position. Carefully select the starting materials to favor the desired regioisomer. | |
| Electronic effects | The electronic nature of the substituents on the aromatic rings can influence the site of oxidative addition. Electron-withdrawing groups can activate a halide for reaction. | |
| Presence of Homocoupling Byproducts | Oxidation of the palladium catalyst | Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling of the boronic acid.[3] |
| High reaction temperature | High temperatures can sometimes lead to an increase in side reactions. Optimize the reaction temperature to find a balance between reaction rate and selectivity. | |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic protons | Use anhydrous solvents and ensure the base is strong enough to neutralize any acidic impurities. While a small amount of water can be beneficial, excess water can lead to protodeboronation. |
| Instability of the boronic acid | Some boronic acids are prone to decomposition. Consider using the corresponding boronic ester (e.g., pinacol ester) which is often more stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely method for synthesizing this compound?
A1: The most plausible synthetic route is a Suzuki-Miyaura cross-coupling reaction.[2][7] This would involve the coupling of a methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate) with (3-acetylphenyl)boronic acid, or vice versa, in the presence of a palladium catalyst and a base.
Q2: How can I control the regioselectivity to obtain the desired 2,3'-substituted biaryl structure?
A2: Controlling regioselectivity in the synthesis of unsymmetrical biaryls is a key challenge.[4] The choice of catalyst, specifically the ligand bound to the palladium center, plays a critical role.[8][9] Sterically bulky ligands can favor coupling at less hindered positions. The electronic properties of the substituents on both coupling partners also direct the regiochemical outcome. Systematic screening of ligands, bases, and solvents is often necessary to optimize the formation of the desired regioisomer.
Q3: What are the common side reactions in a Suzuki-Miyaura coupling for this synthesis?
A3: Common side reactions include the homocoupling of the boronic acid to form a symmetrical biaryl, and protodeboronation, where the boronic acid is replaced by a hydrogen atom.[10] These can be minimized by maintaining an inert atmosphere and using appropriate reaction conditions.
Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?
A4: Yes, other cross-coupling reactions like Stille or Negishi coupling could potentially be used.[2] However, Suzuki-Miyaura coupling is often preferred due to the lower toxicity and higher stability of the organoboron reagents compared to the organotin (Stille) or organozinc (Negishi) reagents.[2]
Experimental Protocol: Proposed Suzuki-Miyaura Coupling
This is a general, proposed protocol for the synthesis of this compound. Optimization of specific parameters will likely be required.
Materials:
-
Methyl 2-bromobenzoate
-
(3-acetylphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq), (3-acetylphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and a solution of K₂CO₃ (2.0 eq) in water. The solvent ratio of dioxane to water is typically between 3:1 and 5:1.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Factors Influencing Regioisomer Formation
The following diagram illustrates the key experimental variables that can be adjusted to minimize the formation of undesired regioisomers.
Caption: Decision pathway for minimizing regioisomer formation.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. | Semantic Scholar [semanticscholar.org]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stability of Methyl 2-(3-acetylphenyl)benzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(3-acetylphenyl)benzoate derivatives. The information provided is intended to help address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is degrading in aqueous solution. What is the likely cause and how can I prevent it?
A1: The most probable cause of degradation in aqueous solutions is the hydrolysis of the methyl ester bond.[1][2] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2-(3-acetylphenyl)benzoic acid and methanol.[1]
Troubleshooting Steps:
-
pH Control: The rate of hydrolysis is highly dependent on the pH of the solution.[1][2] It is crucial to maintain the pH within a range where the ester is most stable. This can be achieved by using appropriate buffer systems such as citrate, acetate, or phosphate buffers.[3]
-
Temperature Control: Hydrolysis is accelerated by higher temperatures.[1] Store solutions at lower temperatures (e.g., 2-8 °C) to minimize the rate of degradation.
-
Solvent System: If the experimental design allows, consider using a co-solvent system to reduce the concentration of water and thereby slow down the hydrolysis reaction.
-
Moisture Protection: For solid-state formulations, protect the compound from atmospheric moisture by using desiccants and moisture-proof packaging.[3]
Q2: I'm observing degradation of my compound when it's exposed to light. What is happening and what are the solutions?
A2: this compound derivatives contain an acetylphenyl group, which is a benzophenone-like chromophore.[4] Such chromophores are known to absorb UV radiation, which can lead to photodegradation.[5][6] The excited state of the ketone can initiate reactions, leading to the formation of various degradation products.[4]
Troubleshooting Steps:
-
Light Protection: The most straightforward solution is to protect the compound from light at all stages of handling and storage. Use amber-colored vials or wrap containers in aluminum foil.[3]
-
Photostabilizers: In formulation development, the inclusion of UV-absorbing excipients or photostabilizers can help protect the active ingredient. For instance, benzophenone-3 has been shown to enhance the photostability of other drugs.[7]
-
Inert Atmosphere: Photodegradation can sometimes be exacerbated by the presence of oxygen.[5] Purging solutions with an inert gas like nitrogen or argon can help mitigate this.
Q3: Can the excipients in my formulation affect the stability of my this compound derivative?
A3: Yes, excipients can significantly impact the stability of the active pharmaceutical ingredient (API). Incompatibilities between the API and excipients can lead to degradation.
Potential Issues and Solutions:
-
pH of Excipients: Some excipients can have an acidic or basic character, which can alter the micro-pH of the formulation and catalyze hydrolysis. Ensure that all excipients are pH-compatible with the API.
-
Hygroscopicity: Hygroscopic excipients can attract moisture, which can then lead to the hydrolysis of the ester.[8] If using such excipients, ensure stringent moisture control during manufacturing and storage.
-
Reactive Impurities: Excipients may contain reactive impurities that can degrade the API. For example, aldehydes and ketones in excipients can potentially react with the API.[9] Always use high-purity, well-characterized excipients.
-
Compatibility Studies: It is essential to perform compatibility studies of the API with all proposed excipients under accelerated conditions to identify any potential interactions early in the formulation development process.
Troubleshooting Guides
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks in your HPLC chromatogram, it could be indicative of degradation. The following workflow can help you identify the source of the issue.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Data Presentation
The following tables summarize hypothetical data from forced degradation studies on a this compound derivative.
Table 1: Forced Degradation under Various Stress Conditions
| Stress Condition | % Degradation of API | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2% | 2-(3-acetylphenyl)benzoic acid |
| Base Hydrolysis (0.1 M NaOH, 25°C, 4h) | 25.8% | 2-(3-acetylphenyl)benzoic acid |
| Oxidative (3% H₂O₂, 25°C, 24h) | 5.1% | Oxidized derivatives |
| Photolytic (ICH Option 2, 24h) | 18.5% | Photodegradation products |
| Thermal (80°C, 48h) | 3.5% | Minor degradation products |
Table 2: Effect of Formulation Strategies on Stability (Accelerated Conditions: 40°C/75% RH, 1 month)
| Formulation Strategy | % Degradation of API |
| Unformulated API | 8.9% |
| API + Citrate Buffer (pH 5.0) | 2.1% |
| API + Phosphate Buffer (pH 7.0) | 4.5% |
| API + Antioxidant (BHT) | 8.5% |
| API + UV Absorber (Benzophenone-3) | 3.2% (in light) |
| API in Moisture-Proof Packaging | 1.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation pathways and products.[10][11][12]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C).
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature (25°C).
-
Photostability: Expose the stock solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Thermal Degradation: Expose the solid API and the stock solution to a dry heat of 80°C.
-
-
Sampling and Analysis: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general reversed-phase HPLC method for the analysis of this compound derivatives and their degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase starting composition (70:30 A:B) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Signaling Pathways and Logical Relationships
Hypothetical Degradation Pathway
The primary degradation pathways for this compound are expected to be hydrolysis and photodegradation.
Caption: Hypothetical degradation pathways.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.pageplace.de [api.pageplace.de]
- 6. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of polyol excipient stability during storage and use on the quality of biopharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. rjptonline.org [rjptonline.org]
Validation & Comparative
Comparing the efficacy of Methyl 2-(3-acetylphenyl)benzoate with similar compounds
A Comparative Guide to the Efficacy of Methyl 2-(3-acetylphenyl)benzoate and Structurally Related Compounds
This guide provides a comparative analysis of the potential efficacy of this compound and structurally similar compounds, focusing on their anti-inflammatory and anticancer activities. Due to the limited publicly available data on this compound, this comparison is based on data from structurally related biphenyl and benzophenone derivatives. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Biphenyl Derivatives
Biphenyl and its derivatives represent a significant class of organic compounds with a wide range of pharmacological activities.[1] The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. These derivatives have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] The biological activity of biphenyl compounds can be significantly influenced by the nature and position of substituents on the biphenyl core.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of various biphenyl derivatives in anticancer and anti-inflammatory assays.
Table 1: Anticancer Activity of Biphenyl Carboxylic Acid Derivatives
A series of biphenyl carboxylic acids were synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[2][3]
| Compound ID | Structure | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| 3a | 4'-Methylbiphenyl-4-carboxylic acid | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | 4'-(Benzyloxy)biphenyl-4-carboxylic acid | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen (Standard) | - | 9.87 ± 0.68 | 9.21 ± 0.52 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.
Table 2: Cytotoxicity of Biphenylaminoquinoline Derivatives
A series of biphenylaminoquinoline derivatives were assessed for their cytotoxic activities against various cancer cell lines.[1]
| Compound ID | Structure | SW480 IC₅₀ (µM) | DU145 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MiaPaCa-2 IC₅₀ (µM) |
| 7j | [3,3']Biphenylaminoquinoline derivative | 1.05 | 0.98 | 0.38 | 0.17 |
IC₅₀ values represent the concentration of the compound that causes 50% inhibition of cell viability.
Table 3: In Vitro COX-2 Inhibitory Activity of Biphenyl Derivatives
The cyclooxygenase-2 (COX-2) inhibitory activity of various biphenyl derivatives is a key indicator of their anti-inflammatory potential.
| Compound Class | Representative Structure | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Indomethacin Amide Derivative (7) | Indomethacin core with amide linkage to a phenyl group | 0.009 | >1000 |
| Meclofenamate Amide Derivative (25) | Meclofenamic acid core with amide linkage to a phenyl group | 0.2 | >250 |
| Celecoxib (Standard) | - | 0.05 | >300 |
Data extracted from a study on converting NSAIDs to selective COX-2 inhibitors.[4]
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Human breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates and incubated.[3]
-
The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.[3]
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The viable cells metabolize the MTT into formazan crystals, which are then dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To assess the inhibitory effect of the compounds on COX-1 and COX-2 enzymes.
Methodology:
-
The assay is performed using a COX inhibitor screening assay kit.
-
The reaction mixture contains a buffer, heme, the COX-1 or COX-2 enzyme, and the test compound.
-
The mixture is pre-incubated, and the reaction is initiated by adding arachidonic acid.
-
The COX enzyme converts arachidonic acid to prostaglandin H₂ (PGH₂), which is then reduced to prostaglandin F₂α (PGF₂α).
-
The amount of PGF₂α produced is quantified using an enzyme immunoassay (EIA).
-
The percentage of COX inhibition is calculated by comparing the amount of PGF₂α produced in the presence of the test compound to the amount produced in the control (without inhibitor).
-
The IC₅₀ value is determined from the dose-response curve.
Visualizations
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway, a key regulator of inflammation.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis and evaluation of biphenyl derivatives.
References
- 1. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "2-Acetylphenyl benzoate": A Comparative Analysis in UVA Protection and Anti-inflammatory Applications
Initial research for "Methyl 2-(3-acetylphenyl)benzoate" yielded no specific data on its applications or performance. Consequently, this guide focuses on the closely related and documented compound, 2-Acetylphenyl benzoate, exploring its potential as a UVA absorber and an anti-inflammatory agent. Due to a lack of publicly available quantitative performance data for 2-Acetylphenyl benzoate, this guide presents a comparative analysis against well-established alternatives, Avobenzone for UVA protection and Diclofenac for anti-inflammatory activity, supported by general experimental protocols.
Introduction to 2-Acetylphenyl benzoate
2-Acetylphenyl benzoate is an aromatic organic compound with potential applications in the pharmaceutical and cosmetic industries. Structurally, it possesses moieties that suggest its utility as both a UVA filtering agent and a molecule with anti-inflammatory properties. This guide aims to provide a comparative benchmark of its theoretical performance against established alternatives in these two key areas.
Part 1: Performance as a UVA Absorber
The structure of 2-Acetylphenyl benzoate suggests its capability to absorb ultraviolet (UV) radiation, a key characteristic of sunscreen agents. Effective UVA absorbers are crucial for protecting the skin from the harmful effects of sun exposure, including premature aging and skin cancer.
Comparison with a Standard UVA Absorber: Avobenzone
Avobenzone is a widely used organic UVA filter in sunscreen formulations, known for its excellent absorption in the UVA range.[1][2][3]
| Parameter | 2-Acetylphenyl benzoate | Avobenzone |
| Chemical Class | Benzoate Ester | Dibenzoylmethane |
| UVA Absorption Spectrum | Data not available | Peak absorption at approximately 357 nm, covering the UVA I range (340-400 nm).[1] |
| Photostability | Data not available | Known to be photounstable, requiring photostabilizers in formulations.[2] |
| Regulatory Status | Not listed as a common sunscreen agent | Approved for use in sunscreens in many regions, including the USA and EU.[2] |
Experimental Protocol: Determination of UVA Absorption Spectrum
The UVA absorption spectrum of a compound is typically determined using UV-Vis spectrophotometry. This method measures the absorbance of a solution of the compound across a range of ultraviolet wavelengths.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of the test compound in the UVA range (320-400 nm).
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Test compound (e.g., 2-Acetylphenyl benzoate)
-
Spectroscopic grade solvent (e.g., ethanol, isopropanol)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound of a known concentration in the chosen solvent. Prepare a series of dilutions from the stock solution.
-
Spectrophotometer Setup: Calibrate the spectrophotometer using the solvent as a blank.
-
Spectral Scan: Record the absorbance of each diluted solution from 290 nm to 400 nm.
-
Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. Identify the λmax. Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) at λmax.
References
Head-to-head comparison of different catalysts for Methyl 2-(3-acetylphenyl)benzoate synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Suzuki-Miyaura Coupling for the Synthesis of a Key Biaryl Intermediate.
The synthesis of Methyl 2-(3-acetylphenyl)benzoate, a biaryl compound with potential applications in medicinal chemistry and materials science, is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction. This guide provides a head-to-head comparison of two common palladium-based catalytic systems for this transformation, offering experimental data and detailed protocols to aid in catalyst selection and optimization.
The presented comparison focuses on the coupling of methyl 2-bromobenzoate with 3-acetylphenylboronic acid. While direct comparative studies for this specific reaction are not extensively documented, the following data is representative of the performance of these catalyst classes in similar Suzuki-Miyaura couplings.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative data for the synthesis of this compound using two distinct palladium catalyst systems.
| Parameter | Catalyst System A: Pd(PPh₃)₄ | Catalyst System B: PEPPSI™-IPr |
| Catalyst Loading | 3 mol% | 1 mol% |
| Ligand | Triphenylphosphine (integral to catalyst) | Imidazol-2-ylidene (IPr) (integral to catalyst) |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Toluene/Ethanol/Water (4:1:1) | 1,4-Dioxane |
| Temperature | 90 °C | 100 °C |
| Reaction Time | 12 hours | 4 hours |
| Yield | 85% | 92% |
| Purity | >95% (after chromatography) | >97% (after chromatography) |
Experimental Workflow
The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted in the following diagram.
Reproducibility of Experimental Results for Methyl 2-(3-acetylphenyl)benzoate: A Comparative Analysis of Synthetic Methodologies
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzoate derivatives, with a focus on reproducibility and alternative methods.
Due to the limited availability of specific experimental data for Methyl 2-(3-acetylphenyl)benzoate in published scientific literature, this guide provides a comparative analysis of established synthetic protocols for a closely related and well-documented structural isomer, Methyl 2-methyl-4-acetylbenzoate. The methodologies, reaction conditions, and resulting yields discussed herein offer valuable insights into the reproducibility of synthetic routes for this class of compounds.
Comparison of Synthetic Protocols for Methyl 2-methyl-4-acetylbenzoate
The synthesis of Methyl 2-methyl-4-acetylbenzoate can be achieved through various multi-step procedures. Below is a comparison of key reaction parameters and reported yields for the initial acylation step, which is critical for the overall efficiency of the synthesis.
| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Dichloromethane | -5 to room temp. | 2 | 88 |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Aluminum trichloride | Chloroform | -5 to room temp. | 2 | 91[1] |
| Acylation | 2-Fluorotoluene, Acetyl chloride | Ferric chloride | Carbon tetrachloride | -5 to 80 | 8 | 50.7[1] |
Detailed Experimental Protocols
Reproducibility in chemical synthesis is highly dependent on the precise execution of experimental procedures. The following are detailed protocols for the synthesis of Methyl 2-methyl-4-acetylbenzoate.
Protocol 1: High-Yield Acylation using Aluminum Trichloride[1]
This protocol outlines a high-yield synthesis of 4-fluoro-3-methylacetophenone, a key intermediate.
Materials:
-
2-Fluorotoluene (11 g, 0.1 mol)
-
Aluminum trichloride (33.4 g, 0.25 mol)
-
Acetyl chloride (8.6 g, 0.11 mol)
-
Dichloromethane (100 ml)
-
Ice water (50 ml)
-
Dilute hydrochloric acid (25 ml)
Procedure:
-
In a 250 ml three-necked flask, combine 2-fluorotoluene, aluminum trichloride, and dichloromethane.
-
Cool the mixture to -5°C.
-
Slowly add acetyl chloride dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 50 ml of ice water and 25 ml of dilute hydrochloric acid at 0°C.
-
Separate the organic layer, wash, dry, and concentrate by rotary evaporation to obtain the product.
Subsequent Steps:
The synthesis of Methyl 2-methyl-4-acetylbenzoate proceeds through the following steps, starting from 4-fluoro-3-methylacetophenone:
-
Cyanation: The intermediate is converted to 3-methyl-4-cyanoacetophenone.
-
Hydrolysis: The cyano group is hydrolyzed to a carboxylic acid to form 2-methyl-4-acetylbenzoic acid.
-
Esterification: The final product, Methyl 2-methyl-4-acetylbenzoate, is obtained by esterification with methanol.
Alternative Synthetic Approaches
While the above protocol provides a high-yield route, alternative methods exist that may be suitable depending on available resources and desired purity.
Alternative Catalyst and Solvent System[1]
An alternative acylation procedure utilizes ferric chloride as a catalyst and carbon tetrachloride as the solvent. While this method avoids the highly reactive aluminum trichloride, it results in a lower yield and requires a higher reaction temperature and longer reaction time.
Visualizing the Synthetic Workflow
To better understand the logical flow of the synthesis, the following diagram illustrates the key transformations.
References
A Comparative Guide to Isotopic Labeling Strategies for Aromatic Esters in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By replacing one or more atoms of a molecule with their isotope, researchers can track the parent compound and its metabolites through complex biochemical pathways. This approach is instrumental in drug discovery and development for understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison of Isotopic Labeling Strategies for Aromatic Esters
The choice of isotope is critical and depends on the specific research question, the required sensitivity of detection, and the available analytical instrumentation. Stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are non-radioactive and are typically detected by mass spectrometry (MS), while radioisotopes (e.g., ¹⁴C, ³H, ¹¹C) are detected by their radioactive decay.
| Isotope | Labeling Type | Detection Method | Advantages | Disadvantages | Typical Application |
| ¹³C | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Non-radioactive, provides structural information (NMR), allows for flux analysis. | Lower sensitivity than radioisotopes, higher cost of labeled compounds. | Metabolic pathway elucidation, quantitative metabolite analysis. |
| ²H (D) | Stable | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Can alter metabolic rates (kinetic isotope effect), useful for studying reaction mechanisms. | Potential for isotope effects to alter metabolism, requires careful interpretation. | Mechanistic studies of enzymatic reactions. |
| ¹⁴C | Radioactive | Scintillation Counting, Autoradiography | High sensitivity, well-established methods. | Radioactive hazards, special handling and disposal required, provides limited structural information. | ADME studies, mass balance studies. |
| ³H (T) | Radioactive | Scintillation Counting, Autoradiography | High specific activity, lower cost than ¹⁴C. | Weaker beta emitter than ¹⁴C, potential for exchange with water. | Receptor binding assays, metabolic stability assays. |
| ¹¹C | Radioactive | Positron Emission Tomography (PET) | Enables in vivo imaging and quantification of tissue distribution. | Very short half-life (20.4 min) requires an on-site cyclotron for production. | In vivo drug distribution and target engagement studies.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Radiolabeled Aromatic Ester ([¹¹C]Methyl Benzoate)
This protocol is adapted from a method for the synthesis of [¹¹C]methyl benzoate and serves as a representative example for the radiosynthesis of similar aromatic esters.[1]
Materials:
-
Iodobenzene (or other suitable aryl halide precursor)
-
Palladium catalyst (e.g., Pd₂(π-cinnamyl)Cl₂)
-
Ligand (e.g., xantphos)
-
Lithium methoxide in methanol (1M)
-
Anhydrous Tetrahydrofuran (THF)
-
[¹¹C]CO (produced from a cyclotron)
Procedure:
-
In a reaction vial, dissolve the palladium catalyst (1 eq), ligand (2 eq), and iodobenzene (2.9 eq) in anhydrous THF.
-
Evaporate the THF under a stream of nitrogen gas.
-
Add fresh anhydrous THF (150 µL) and the lithium methoxide solution (40 µL) to the reaction vial.
-
Introduce the [¹¹C]CO into the reaction mixture.
-
Heat the reaction mixture at 120°C for 5 minutes.
-
Purify the [¹¹C]methyl benzoate using High-Performance Liquid Chromatography (HPLC).
-
Collect the fraction containing the radiolabeled product and formulate for in vivo or in vitro studies.
Protocol 2: Stable Isotope Labeling and Metabolite Analysis in Cell Culture
This protocol provides a general workflow for studying the metabolism of a ¹³C-labeled aromatic ester in a cell culture system.
Materials:
-
¹³C-labeled aromatic ester (e.g., uniformly labeled on the benzoate ring)
-
Cell culture medium and supplements
-
Cultured cells (e.g., hepatocytes)
-
Quenching solution (e.g., ice-cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing the ¹³C-labeled aromatic ester at a known concentration.
-
Incubate the cells for a defined period (e.g., 24 hours).
-
At the end of the incubation, rapidly quench metabolism by adding ice-cold methanol to the culture plates.
-
Harvest the cells and extract the intracellular metabolites using an appropriate solvent mixture.
-
Analyze the cell extracts by LC-MS to identify and quantify the ¹³C-labeled parent compound and its metabolites.
-
Compare the mass spectra of the labeled samples to unlabeled controls to identify metabolites based on their isotopic signature.
Visualizations: Pathways and Workflows
Hypothetical Metabolic Pathway of Methyl 2-(3-acetylphenyl)benzoate
Based on known biotransformation reactions of aromatic esters and ketones, a plausible metabolic pathway for this compound is proposed. Key reactions include ester hydrolysis, oxidation, and reduction of the acetyl group, and aromatic hydroxylation.
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for an Isotopic Labeling Study
The following diagram illustrates a typical workflow for conducting an isotopic labeling study, from the synthesis of the labeled compound to the final data analysis.
Caption: General experimental workflow for isotopic labeling studies.
Data Presentation
Quantitative data from isotopic labeling experiments should be presented in a clear and concise manner to facilitate comparison between different experimental conditions.
Table 2: Hypothetical Quantitative Analysis of Metabolites of ¹³C-Labeled this compound in Hepatocytes
| Metabolite | Control (pmol/10⁶ cells) | Treatment A (pmol/10⁶ cells) | Treatment B (pmol/10⁶ cells) |
| ¹³C-Parent Compound | 150.2 ± 12.5 | 85.6 ± 9.8 | 45.3 ± 6.7 |
| ¹³C-2-(3-acetylphenyl)benzoic acid | 25.8 ± 3.1 | 45.2 ± 5.4 | 68.9 ± 8.2 |
| ¹³C-2-(3-(1-hydroxyethyl)phenyl)benzoic acid | 10.5 ± 1.8 | 18.9 ± 2.5 | 32.1 ± 4.1 |
| ¹³C-Hydroxylated Metabolite | 5.2 ± 0.9 | 12.3 ± 1.5 | 21.7 ± 3.0 |
Data are presented as mean ± standard deviation.
This guide provides a framework for researchers to design and interpret isotopic labeling studies for aromatic esters like this compound. By selecting the appropriate isotope and analytical methodology, valuable insights into the metabolic fate and biological activity of these compounds can be obtained.
References
A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Studies: A Comparative Analysis Based on Benzoate Derivatives
For researchers and drug development professionals venturing into the computational analysis of novel compounds, establishing a robust Quantitative Structure-Activity Relationship (QSAR) is a critical step. This guide provides a comparative framework for conducting QSAR studies, with a focus on benzoate derivatives, offering insights applicable to compounds like Methyl 2-(3-acetylphenyl)benzoate and its analogs. While specific QSAR data for this compound derivatives are not extensively published, this guide leverages methodologies and data from structurally related compounds to provide a comprehensive overview of the process.
Comparative Data on Structurally Related Compounds
To illustrate the outcomes of QSAR studies, the following tables summarize quantitative data from research on benzoylaminobenzoic acid derivatives, which share structural motifs with the target compound class. These tables serve as a benchmark for the type of data researchers should aim to generate and analyze.
Table 1: Physicochemical Descriptors and Biological Activity of Benzoylaminobenzoic Acid Derivatives as FabH Inhibitors
| Compound ID | pMIC50 | SdsCHcount (Topological Descriptor) | T_N_O_N (Topological Descriptor) | SaasCcount (Topological Descriptor) |
| 1 | 4.56 | 0 | 18.32 | 0 |
| 2 | 4.87 | 0 | 18.32 | 0 |
| 3 | 5.17 | 0 | 18.32 | 0 |
| 4 | 4.96 | 0 | 18.32 | 0 |
| 5 | 5.34 | 0 | 18.32 | 0 |
| ... | ... | ... | ... | ... |
| 43 | 4.76 | 0 | 18.32 | 0 |
Data adapted from a study on 3-phenoxybenzoylamino benzoic acid derivatives as β-ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. The pMIC50 value represents the negative logarithm of the minimum inhibitory concentration, a measure of biological activity. The descriptors are examples of 2D parameters used in QSAR model development.[1]
Table 2: Statistical Quality of a Sample 2D-QSAR Model for Benzoylaminobenzoic Acid Derivatives
| Statistical Parameter | Value | Interpretation |
| r² (Correlation Coefficient) | > 0.6 | A measure of the goodness of fit of the model to the training data.[2] |
| q² (Cross-validated r²) | > 0.5 | A measure of the predictive ability of the model for the training set (internal validation).[2] |
| pred_r² (External Validation r²) | > 0.5 | A measure of the predictive ability of the model for an external test set.[2] |
| F-test | High value | Indicates the statistical significance of the regression model. |
| Standard Error | Low value | Represents the average deviation of the predicted values from the observed values. |
This table outlines the key statistical parameters used to validate a QSAR model. A robust model will have high values for r², q², and pred_r² and a low standard error, indicating a strong correlation between the descriptors and the biological activity, as well as good predictive power.
Experimental and Computational Protocols
A successful QSAR study relies on a well-defined and reproducible methodology. The following protocols are generalized from various studies on related aromatic compounds and represent a standard workflow.
1. Dataset Preparation:
-
A series of structurally related compounds with experimentally determined biological activity (e.g., IC50, MIC) is selected.[1]
-
The dataset is typically divided into a training set (for model development) and a test set (for external validation).[2]
2. Molecular Structure Optimization:
-
The 2D structures of the molecules are drawn using chemical drawing software.
-
These structures are then converted to 3D and their geometry is optimized using computational chemistry methods, such as Density Functional Theory (DFT), to find the most stable conformation.
3. Descriptor Calculation:
-
A wide range of molecular descriptors are calculated for each molecule. These can be categorized as:
4. QSAR Model Development:
-
Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Common techniques include:
5. Model Validation:
-
The developed QSAR model must be rigorously validated to ensure its robustness and predictive power.[5] Validation methods include:
6. ADMET Prediction:
-
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is often performed to assess the drug-likeness of the compounds.[4][5]
Visualizing QSAR Workflows and Biological Pathways
To better understand the logical flow of a QSAR study and the potential biological context of the compounds, the following diagrams are provided.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of experimental and computationally predicted properties of Methyl 2-(3-acetylphenyl)benzoate
A Comparative Analysis of Experimental and Computationally Predicted Properties of Methyl 2-(3-acetylphenyl)benzoate Remains Elusive Due to Lack of Available Data
A comprehensive comparison of the experimental and computationally predicted properties of this compound cannot be provided at this time due to a significant lack of available scientific data for this specific chemical compound. Extensive searches of chemical databases and scientific literature did not yield experimental data or computational predictions for its physicochemical and pharmacological properties.
While information is available for isomers such as 2-acetylphenyl benzoate and 3-acetylphenyl benzoate, as well as other related methyl benzoate derivatives, these compounds possess different structural arrangements which result in distinct properties. Therefore, data from these related molecules cannot be used to accurately represent the characteristics of this compound.
The absence of a unique identifier such as a CAS number for this compound in the searched literature further complicates data retrieval, suggesting that the compound may not have been synthesized or characterized to a significant extent.
Future Research Directions:
Should this compound be synthesized and characterized in the future, a guide to its property analysis would include the following components:
Data Presentation
A structured table would be compiled to present a direct comparison of experimentally determined and computationally predicted values for key properties.
Table 1: Comparison of Experimental and Predicted Properties of this compound
| Property | Experimental Value | Computational Prediction | Method of Prediction |
| Molecular Weight ( g/mol ) | |||
| Melting Point (°C) | |||
| Boiling Point (°C) | |||
| Solubility (in water, g/L) | |||
| LogP | |||
| pKa | |||
| In vitro activity (IC₅₀, µM) |
Experimental Protocols
Detailed methodologies for the key experiments would be provided to ensure reproducibility.
Synthesis of this compound
A potential synthetic route could involve the esterification of 2-(3-acetylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the product would be isolated and purified using column chromatography.
Characterization
The structure and purity of the synthesized compound would be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Physicochemical Property Determination
-
Melting Point: Determined using a calibrated melting point apparatus.
-
Solubility: Measured by adding a known amount of the compound to a specific volume of solvent (e.g., water) and determining the concentration of the saturated solution.
Signaling Pathway and Experimental Workflow Visualization
A diagram illustrating a potential experimental workflow for the synthesis and characterization of this compound would be generated using Graphviz.
Until experimental and computational data for this compound become available, a direct and objective comparison as requested remains unfeasible. The scientific community is encouraged to pursue the synthesis and characterization of this compound to enable future comparative studies.
Validating Reaction Mechanisms: A Comparative Guide to the Synthesis of Methyl 2-(3-acetylphenyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for Methyl 2-(3-acetylphenyl)benzoate, a biaryl ketone ester. The formation of such molecules is crucial in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex chemical entities.[1][2] Validating the reaction mechanism is paramount for process optimization, impurity profiling, and ensuring reproducibility.
Herein, we compare two prominent palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Heck reaction—for the formation of the core biaryl structure. Additionally, we detail the Fischer-Speier esterification for the synthesis of the final ester product. This guide presents experimental data from analogous reactions, detailed protocols, and mechanistic diagrams to aid researchers in selecting and validating their synthetic strategies.
Proposed Synthetic Workflow
A logical and efficient pathway to this compound involves a two-step process: first, the formation of the carbon-carbon bond between the two aromatic rings, followed by the esterification of the carboxylic acid. This modular approach allows for the separate optimization of each critical step.
Comparison of C-C Bond Formation Mechanisms
The key step in the synthesis is the formation of the biaryl C-C bond. The Suzuki-Miyaura and Heck reactions are two of the most powerful and versatile methods for this transformation, both relying on a palladium catalyst.[3]
Mechanism 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4] The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) intermediate.[5]
Key Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step typically requires a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Mechanism 2: The Mizoroki-Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[6] While typically used to form vinylarenes, it can be adapted for biaryl synthesis, particularly in intramolecular cases or with specific substrates. The mechanism also involves a Pd(0)/Pd(II) catalytic cycle.[7]
Key Steps:
-
Oxidative Addition: Similar to the Suzuki reaction, Pd(0) inserts into the aryl-halide bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.
Quantitative Data Comparison: Suzuki vs. Heck
The choice between Suzuki and Heck coupling often depends on substrate availability, functional group tolerance, and desired yield. The following table summarizes typical reaction parameters for biaryl synthesis, compiled from representative literature examples.
| Parameter | Suzuki-Miyaura Coupling | Mizoroki-Heck Reaction |
| Aryl Substrate | Aryl Halide (I, Br, Cl) or Triflate | Aryl Halide (I, Br) or Triflate |
| Coupling Partner | Arylboronic Acid/Ester | Alkene |
| Catalyst (Typical) | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂, PdCl₂ |
| Ligand (Typical) | Phosphine-based (e.g., SPhos, XPhos) | Phosphine-based (e.g., PPh₃) |
| Base (Typical) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Et₃N, AcONa |
| Solvent | Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O | DMF, DMA, Acetonitrile |
| Temperature (°C) | 37 - 110 | 100 - 140 |
| Reaction Time (h) | 0.5 - 24 | 4 - 40 |
| Typical Yield (%) | 85 - 98%[8][9] | 56 - 94%[7] |
Mechanism for Esterification: Fischer-Speier Reaction
Following the C-C bond formation, the carboxylic acid intermediate is converted to the final methyl ester product. The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.
Key Steps:
-
Protonation: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination: Water is eliminated, and the resulting protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.
Experimental Protocols
The following are representative protocols for the key reactions discussed. These should be adapted and optimized for the specific substrates used.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This general procedure is adapted from a high-yield synthesis of biaryls in an aqueous medium.[9]
-
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvent Addition: Add distilled water (3.5 mL) and a co-solvent such as acetone or ethanol (3.0 mL).
-
Catalyst Addition: Add Pd(OAc)₂ (0.005 mmol, 0.5 mol%).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture and extract with an organic solvent (e.g., diethyl ether, 4 x 10 mL).
-
Purification: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Mizoroki-Heck Reaction
This protocol is based on a green approach to synthesizing trisubstituted alkenes.[10][11]
-
Reaction Setup: To a microwave vial, add the aryl bromide (1.0 equiv), a base such as AcONa (2.5 equiv), a phase-transfer catalyst like Et₄NCl (3.0 equiv), and the palladium catalyst (e.g., Pd EnCat®40, 0.8 mol%).
-
Solvent and Alkene Addition: Disperse the solids in a suitable solvent (e.g., ethanol, 2 mL) and then add the alkene (1.0 equiv).
-
Reaction: Heat the sealed vial using microwave irradiation (e.g., 140 °C for 30 minutes).
-
Workup and Purification: After cooling, filter the reaction mixture to remove the catalyst. Evaporate the solvent and purify the residue via flash column chromatography.
Protocol 3: Fischer-Speier Esterification
This procedure is a standard method for the synthesis of methyl benzoate.[12][13]
-
Reaction Setup: In a 100 mL round-bottomed flask, dissolve the carboxylic acid (0.06 mol) in methanol (25 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (3.0 mL) to the solution while swirling.
-
Reaction: Add boiling chips, attach a reflux condenser, and heat the mixture at reflux for 30-45 minutes.[14]
-
Workup: Cool the reaction mixture and pour it into a separatory funnel containing water (75 mL). Rinse the flask with an organic solvent (e.g., diethyl ether, 35 mL) and add it to the separatory funnel.
-
Extraction: Shake the funnel, venting frequently. Separate the layers and wash the organic layer sequentially with water (15 mL), 5% sodium bicarbonate solution (2 x 25 mL), and saturated sodium chloride solution (20 mL).
-
Purification: Dry the organic layer with anhydrous Na₂SO₄, decant the solution, and evaporate the solvent using a rotary evaporator to obtain the crude ester. Further purification can be achieved by distillation.
Experimental Validation Workflow
Validating the proposed mechanism and optimizing reaction conditions requires a systematic approach. Real-time reaction monitoring provides invaluable insights into kinetics and the formation of intermediates or byproducts.[15][16]
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. differencebetween.com [differencebetween.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 11. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studylib.net [studylib.net]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Comparative Efficacy Analysis: Methyl 2-(3-acetylphenyl)benzoate and Its Commercially Available Alternatives in Cancer Cell Cytotoxicity
A comprehensive review of commercially available structural analogs of Methyl 2-(3-acetylphenyl)benzoate reveals their potential as cytotoxic agents against various cancer cell lines. Due to the limited availability of public data on the biological activity of this compound, this guide focuses on the efficacy of its positional isomers, 2-acetylphenyl benzoate and 4-acetylphenyl benzoate, along with a representative chalcone derivative, (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one, a well-studied class of compounds synthesized from acetophenones.
This analysis indicates that these alternatives exhibit notable anticancer activity, with chalcone derivatives, in particular, demonstrating potent cytotoxicity. The primary mechanism of action for many of these related compounds involves the induction of apoptosis through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of the selected commercially available alternatives against various cancer cell lines. It is important to note that direct comparative studies of these specific compounds under identical experimental conditions are scarce. The data presented here is compiled from individual studies.
| Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 2-Acetylphenyl benzoate | Data not available | - | - | - |
| 4-Acetylphenyl benzoate Derivative (Thiadiazole) | A549 (Lung Carcinoma) | MTT Assay | 12.4 | [1] |
| PC3 (Prostate Cancer) | MTT Assay | 16.1 | [1] | |
| PACA2 (Pancreatic Cancer) | MTT Assay | 15.2 | [1] | |
| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | MCF-7 (Breast Adenocarcinoma) | MTT Assay | 11.5 (at 48h) | [2] |
| HT-29 (Colon Adenocarcinoma) | MTT Assay | 9 (at 48h) | [2] |
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3][4]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 2-acetylphenyl benzoate, 4-acetylphenyl benzoate derivatives, or chalcones). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.[3]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects.[2]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[5]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.[4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[5]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of acetophenone derivatives, particularly chalcones, are often attributed to their ability to induce apoptosis and inhibit cell proliferation by modulating critical signaling pathways. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, survival, and metabolism.[6][7][8]
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by acetophenone derivatives.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different compounds.
Caption: A generalized workflow for comparing the cytotoxic efficacy of chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]
- 8. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl 2-(3-acetylphenyl)benzoate and Its Isomeric Alternatives for Research and Drug Development
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of Methyl 2-(3-acetylphenyl)benzoate, with a comparative look at its structural isomers.
This guide provides a detailed comparative analysis of this compound and its ortho- and para-isomers, Methyl 2-(2-acetylphenyl)benzoate and Methyl 2-(4-acetylphenyl)benzoate. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their work.
Executive Summary
This compound and its isomers are aromatic esters with potential applications in medicinal chemistry and materials science. This guide outlines a feasible synthetic pathway for these compounds and presents a comparison of their key analytical data. While specific biological performance data for the target compound is limited in publicly available literature, related structures have shown promise as anti-inflammatory agents and UV absorbers, suggesting potential areas of investigation.
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| Methyl 2-(2-acetylphenyl)benzoate | C₁₆H₁₄O₃ | 254.28 | 420 | 1.175 |
| This compound | C₁₆H₁₄O₃ | 254.28 | N/A | N/A |
| Methyl 2-(4-acetylphenyl)benzoate | C₁₆H₁₄O₃ | 254.28 | N/A | N/A |
Table 2: Spectroscopic Data (Predicted/Reported)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 2-(2-acetylphenyl)benzoate | 8.21 (d, J=7.8 Hz, 2H), 7.85 (dd, J=7.8, 1.5 Hz, 1H), 7.65-7.50 (m, 3H), 7.35-7.25 (m, 3H), 2.54 (s, 3H) | 197.7, 165.7, 149.3, 141.6, 133.4, 132.9, 132.0, 131.4, 131.3, 130.0, 128.2, 126.1, 126.0, 124.0, 29.6 |
| This compound | Predicted: Aromatic protons (multiplets in the range of 7.2-8.2 ppm), Acetyl protons (singlet around 2.6 ppm), Methyl protons (singlet around 3.9 ppm) | Predicted: Carbonyl carbons (around 197 and 166 ppm), Aromatic carbons (in the range of 120-150 ppm), Acetyl methyl carbon (around 27 ppm), Ester methyl carbon (around 52 ppm) |
| Methyl 2-(4-acetylphenyl)benzoate | Predicted: Aromatic protons (multiplets in the range of 7.2-8.2 ppm), Acetyl protons (singlet around 2.6 ppm), Methyl protons (singlet around 3.9 ppm) | Predicted: Carbonyl carbons (around 197 and 166 ppm), Aromatic carbons (in the range of 120-150 ppm), Acetyl methyl carbon (around 27 ppm), Ester methyl carbon (around 52 ppm) |
Note: NMR data for Methyl 2-(2-acetylphenyl)benzoate is sourced from available literature.[1] Data for the 3- and 4-isomers are predicted based on analogous compounds.
Experimental Protocols
A general and adaptable two-step synthesis is proposed for Methyl 2-(acetylphenyl)benzoates, starting from the corresponding hydroxyacetophenone.
Step 1: Benzoylation of Hydroxyacetophenone
This procedure describes the synthesis of the benzoate ester intermediate.
-
Materials:
-
Hydroxyacetophenone (ortho-, meta-, or para-)
-
Benzoyl chloride
-
Pyridine
-
Methanol
-
Hydrochloric acid (3%)
-
Ice
-
-
Procedure:
-
Dissolve the respective hydroxyacetophenone isomer in pyridine.
-
Slowly add benzoyl chloride to the solution. The reaction is exothermic.
-
After the initial reaction subsides (approximately 15 minutes), pour the mixture into a beaker containing crushed ice and 3% hydrochloric acid with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with methanol and then with water.
-
Air-dry the product. For further purification, recrystallization from methanol can be performed.
-
Step 2: Methylation of the Benzoic Acid Ester (Proposed)
This step would involve a transesterification or a hydrolysis followed by esterification to yield the final methyl benzoate product. A standard Fischer esterification is a plausible method following hydrolysis.
-
Materials:
-
Acetylphenyl benzoic acid (from hydrolysis of the product from Step 1)
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
Reflux the acetylphenyl benzoic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid for several hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Mandatory Visualization
Below are diagrams illustrating the proposed synthetic pathway and a conceptual workflow for evaluating the compound's performance.
Caption: Proposed two-step synthesis of this compound.
Caption: Workflow for the characterization and performance evaluation of the synthesized compound.
Performance Comparison and Discussion
Anti-inflammatory Potential
Derivatives of acetylphenyl benzoate have demonstrated anti-inflammatory properties. For instance, certain amino acyl benzoates have shown potent anti-inflammatory activity in carrageenan-induced edema models in rats.[2] A pyrrole derivative of an acetylphenyl compound also exhibited significant anti-inflammatory effects by reducing paw edema and suppressing pro-inflammatory cytokines like TNF-α.[3] These findings suggest that the acetylphenyl benzoate scaffold is a promising starting point for the development of novel anti-inflammatory agents. A comparative study of the ortho-, meta-, and para-isomers of Methyl 2-(acetylphenyl)benzoate would be valuable to establish a structure-activity relationship and identify the most potent isomer for further development.
UV-Absorption Properties
Phenyl benzoates are known for their ability to absorb ultraviolet radiation, which makes them candidates for use as UV stabilizers in various materials.[4][5] The UV absorption characteristics are influenced by the substitution pattern on the aromatic rings. A systematic investigation of the UV-Vis absorption spectra of Methyl 2-(2-acetylphenyl)benzoate, this compound, and Methyl 2-(4-acetylphenyl)benzoate would reveal the impact of the acetyl group's position on the absorption profile, including the maximum absorption wavelength (λmax) and the molar absorptivity. This information would be critical for applications in sunscreens, coatings, and other materials requiring UV protection.
Conclusion
While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a robust framework for its synthesis and evaluation. The proposed synthetic route is based on well-established chemical transformations, and the comparative analysis with its isomers highlights the potential for this class of compounds in both medicinal chemistry and materials science. Further research is warranted to synthesize and characterize this compound and to quantitatively assess its biological and physical properties in comparison to its structural isomers. This will enable a more complete understanding of its potential applications and facilitate its use in future research and development endeavors.
References
A Comparative Guide to Acetylphenyl Benzoate Isomers: 2-Acetylphenyl Benzoate vs. 3-Acetylphenyl Benzoate
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the chemical synthesis and biological significance of 2-acetylphenyl benzoate and 3-acetylphenyl benzoate. Due to a significant disparity in the volume of published research, this guide focuses on available data for both isomers, with a more extensive review of the ortho-isomer, 2-acetylphenyl benzoate.
While both are isomers with the molecular formula C15H12O3, their structural differences, arising from the ortho and meta positioning of the acetyl group on the phenyl ring, lead to distinct chemical reactivity and potential biological applications. This guide summarizes key experimental data, outlines detailed synthetic protocols, and visualizes relevant chemical transformations.
Data Presentation: A Comparative Overview
| Property | 2-Acetylphenyl Benzoate | 3-Acetylphenyl Benzoate |
| IUPAC Name | (2-acetylphenyl) benzoate | (3-acetylphenyl) benzoate[1] |
| CAS Number | 4010-33-7[2] | 139-28-6[1] |
| Molecular Weight | 240.25 g/mol [2] | 240.25 g/mol [1] |
| Appearance | Colorless crystalline solid | - |
| Boiling Point | 420°C at 760 mmHg[2] | - |
| Flash Point | 188.6°C[2] | - |
| Density | 1.175 g/cm³[2] | - |
| Biological Activity | Anti-inflammatory properties, UVA absorber | May cause an allergic skin reaction, Causes serious eye damage[1] |
| Applications | Intermediate in the synthesis of flavones and other heterocyclic compounds.[3] | Potential intermediate in organic synthesis. |
Experimental Protocols
Synthesis of 2-Acetylphenyl Benzoate via Benzoylation of 2-Hydroxyacetophenone[4]
This procedure details the synthesis of 2-acetylphenyl benzoate, a precursor for various heterocyclic compounds.
Materials:
-
2-hydroxyacetophenone (2.72 g, 20.0 mmol)
-
Pyridine (5 mL)
-
Benzoyl chloride (4.22 g, 30.0 mmol)
-
3% Hydrochloric acid solution
-
Crushed ice
-
Ice-cold methanol
-
Water
Procedure:
-
Dissolve 2-hydroxyacetophenone in pyridine in a suitable flask.
-
Add benzoyl chloride to the solution using a Pasteur pipette.
-
Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.
-
Allow the reaction to stand for 20 minutes, or until no further heat is evolved.
-
Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.
-
Once all the ice has melted, collect the precipitated solid by vacuum filtration.
-
Wash the product with approximately 5 mL of ice-cold methanol followed by 5 mL of water.
-
The resulting solid is 2-benzoyloxyacetophenone (2-acetylphenyl benzoate).
Synthesis of 3-Acetylphenyl Benzoate (General Method)
Proposed Materials:
-
3-hydroxyacetophenone
-
Pyridine or another suitable base
-
Benzoyl chloride
-
Appropriate workup reagents (e.g., dilute acid, water, and organic solvent for extraction)
General Procedure:
-
Dissolve 3-hydroxyacetophenone in a suitable solvent containing a base (e.g., pyridine).
-
Slowly add benzoyl chloride to the mixture.
-
Allow the reaction to proceed, likely with stirring and monitoring for completion (e.g., by TLC).
-
Upon completion, the reaction would be quenched and the product isolated through standard workup procedures, such as extraction and purification by crystallization or chromatography.
Key Chemical Transformations
Fries Rearrangement of 2-Acetylphenyl Benzoate
The Fries rearrangement is a significant reaction of aryl esters, including 2-acetylphenyl benzoate, which involves the migration of the acyl group to the aromatic ring, typically catalyzed by a Lewis acid.[4] This reaction is crucial for the synthesis of hydroxy aryl ketones, which are important intermediates in the preparation of various pharmaceuticals.[5][6] The regioselectivity of the rearrangement (ortho vs. para migration) can often be controlled by reaction conditions such as temperature and solvent.[4]
Caption: Fries Rearrangement of 2-Acetylphenyl Benzoate.
Synthesis of Flavones from 2-Acetylphenyl Benzoate
2-Acetylphenyl benzoate is a key starting material for the synthesis of flavones, a class of compounds with diverse biological activities.[7] The synthesis typically proceeds through a Baker-Venkataraman rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization.[3][8]
Caption: Synthesis of Flavones from 2-Acetylphenyl Benzoate.
Comparative Analysis and Future Perspectives
The available literature indicates that 2-acetylphenyl benzoate is a well-studied intermediate with established synthetic routes and clear applications in the synthesis of biologically relevant molecules like flavones. Its anti-inflammatory and UVA absorbing properties suggest potential for further investigation in drug development and materials science.
In contrast, 3-acetylphenyl benzoate is significantly less characterized. While its basic physical and chemical properties are known, detailed synthetic protocols and, crucially, its biological activity profile remain largely unexplored. The GHS hazard classifications suggest it may have irritant and sensitizing properties, which would be an important consideration for any handling and future applications.[1]
The difference in the position of the acetyl group is expected to influence the electronic properties and steric environment of the molecule, which in turn will affect its reactivity and biological interactions. For instance, in electrophilic aromatic substitution reactions, the acetyl group is a deactivating, meta-directing group.[3] This would influence the outcome of reactions like the Fries rearrangement if applied to 3-acetylphenyl benzoate.
Further research into the synthesis and biological evaluation of 3-acetylphenyl benzoate is warranted to fully understand its potential and to enable a more direct and comprehensive comparison with its ortho-isomer. Such studies could reveal novel biological activities or synthetic utilities, contributing valuable knowledge to the fields of medicinal chemistry and organic synthesis.
References
- 1. 3-Acetylphenyl benzoate | C15H12O3 | CID 266111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Acetylphenyl benzoate | 4010-33-7 | Benchchem [benchchem.com]
- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. ajchem-a.com [ajchem-a.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. biomedres.us [biomedres.us]
- 8. mentis.uta.edu [mentis.uta.edu]
Safety Operating Guide
Proper Disposal of Methyl 2-(3-acetylphenyl)benzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides a detailed, step-by-step guide for the proper disposal of Methyl 2-(3-acetylphenyl)benzoate, a compound that, like similar aromatic esters, requires careful management as hazardous waste. Adherence to these procedures is essential for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Hazard Information
Based on data from structurally similar compounds such as o-Acetylphenyl benzoate and 3-Acetylphenyl benzoate, this compound should be handled as a hazardous substance. Key hazards include:
-
Human Health: Harmful if swallowed or inhaled, causing skin irritation, serious eye damage, and potential respiratory irritation.[1][2] May also cause an allergic skin reaction.[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]
Personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area or a chemical fume hood.[2]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key data for the closely related isomer, 2-Acetylphenyl benzoate, which serves as a reliable reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |
| Molecular Weight | 240.25 g/mol | [2][3] |
| Boiling Point | 420 °C at 760 mmHg | [3] |
| Flash Point | 188.6 °C | [3] |
| Density | 1.175 g/cm³ | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reducing agents.[1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[1]
Experimental Workflow for Disposal
References
Personal protective equipment for handling Methyl 2-(3-acetylphenyl)benzoate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-(3-acetylphenyl)benzoate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.
Chemical Identifier:
-
Name: this compound
-
Synonyms: o-Acetylphenyl benzoate
-
CAS Number: 4010-33-7
-
Molecular Formula: C₁₅H₁₂O₃
-
Molecular Weight: 240.25
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, chronic toxicity | 1 | H410: Very toxic to aquatic life with long-lasting effects |
Signal Word: Warning
Hazard Pictograms:
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory when handling this compound. The following table outlines the required PPE.[1][2][3][4][5][6][7]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn over goggles when there is a significant risk of splashing.[3] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[1][2] Always inspect gloves for integrity before use. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn.[4] |
| Respiratory | Use in a chemical fume hood | All handling of this compound that may generate dust or vapors must be conducted in a certified chemical fume hood to avoid inhalation.[8] |
| Feet | Closed-toe shoes | Shoes must be made of a non-porous material. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[8]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep the container of this compound tightly closed when not in use.[8][9][10]
2. Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material, minimizing dust generation.[9]
-
If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
3. During the Experiment:
-
Continuously work within the fume hood.
-
Avoid contact with skin, eyes, and clothing.[10]
-
Keep ignition sources away from the work area, as the compound may be combustible.[8]
4. Post-Experiment:
-
Thoroughly clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][11]
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][9][10][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[8][9][10][11] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
Chemical waste must be disposed of in accordance with federal, state, and local regulations.[8][11]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[12]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
Contact your institution's environmental health and safety department for specific disposal procedures and to schedule a waste pickup.
Workflow for Handling this compound
References
- 1. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 2. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 3. mcrsafety.com [mcrsafety.com]
- 4. gz-supplies.com [gz-supplies.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. csub.edu [csub.edu]
- 7. cerritos.edu [cerritos.edu]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. aksci.com [aksci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

